Product packaging for 3-(3-Aminopropoxy)benzonitrile(Cat. No.:CAS No. 785760-03-4)

3-(3-Aminopropoxy)benzonitrile

Cat. No.: B1287089
CAS No.: 785760-03-4
M. Wt: 176.21 g/mol
InChI Key: ICIHMVWGUZWIDU-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1287089 3-(3-Aminopropoxy)benzonitrile CAS No. 785760-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIHMVWGUZWIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590989
Record name 3-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785760-03-4
Record name 3-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(3-Aminopropoxy)benzonitrile, a chemical compound of interest in pharmaceutical synthesis and research. This document details its molecular characteristics and provides established experimental protocols for the determination of its key physical attributes.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [2][1]
Boiling Point (Predicted) 322.5 ± 27.0 °C[2][1]
Density (Predicted) 1.10 ± 0.1 g/cm³[2][1]
pKa (Predicted) 9.44 ± 0.10[2]
Storage Condition Room temperature, dry

It is important to note that the boiling point and density are predicted values and experimental verification is recommended for precise applications. No experimental melting point has been reported in the available literature.

For the related hydrochloride salt, this compound hydrochloride (CAS No. 210963-17-0), the following information is available:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[3]
Molecular Weight 212.68 g/mol [3]
Topological Polar Surface Area (TPSA) 59.04 Ų[3]
LogP 1.70768[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition is sharp and characteristic.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a Mel-Temp apparatus).[4]

  • Heating: The heating bath is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[5] The melting point is reported as the range T1-T2.[5] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6]

Methodology: Thiele Tube or Aluminum Block Method

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid or in an aluminum block.[7][8]

  • Heating: The apparatus is heated slowly and uniformly.[7]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is the mass per unit volume of a substance.[10]

Methodology: Volumetric and Gravimetric Measurement

  • Mass Measurement: The mass of a clean, dry measuring cylinder is determined using an electronic balance.[10][11]

  • Volume Measurement: A known volume of the liquid (e.g., 10 mL) is added to the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[11]

  • Mass of Liquid: The combined mass of the measuring cylinder and the liquid is measured. The mass of the liquid is calculated by subtracting the mass of the empty cylinder.[10][11]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10][11] For accuracy, the measurements should be repeated, and the average value should be taken.[11] The temperature at which the density is measured should also be recorded, as density is temperature-dependent.[12]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[13]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]

  • Observation: After each addition, the test tube is shaken vigorously, and the mixture is observed to see if the compound dissolves.[13]

  • Systematic Testing: This process is typically carried out with a range of solvents to classify the compound's solubility. A common sequence of solvents includes water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[13][14] The solubility in each solvent provides information about the functional groups present in the molecule.[13] For instance, solubility in aqueous acid suggests a basic functional group, while solubility in aqueous base suggests an acidic functional group.[14]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical State and Thermal Properties cluster_2 Bulk and Solution Properties cluster_3 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Solubility Solubility Profiling Purity_Analysis->Solubility Data_Compilation Data Compilation and Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: Workflow for Physical Property Characterization.

References

3-(3-Aminopropoxy)benzonitrile chemical structure and CAS number 785760-03-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Aminopropoxy)benzonitrile, including its chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and potential areas of application based on structurally related molecules.

Chemical Structure and Properties

This compound is an organic compound featuring a benzonitrile moiety linked to a primary amine through a propyloxy bridge.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 785760-03-4Vendor Catalogs
Molecular Formula C₁₀H₁₂N₂OVendor Catalogs[1]
Molecular Weight 176.22 g/mol Vendor Catalogs[1]
Predicted Boiling Point 322.5 ± 27.0 °CChemical Database
Predicted Density 1.10 ± 0.1 g/cm³Chemical Database
Topological Polar Surface Area (TPSA) 59.04 ŲChemical Database
Predicted logP 1.70768Chemical Database

Hypothetical Synthesis Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile with a suitable 3-aminopropyl halide. To prevent the amine from acting as a competing nucleophile, a protected aminopropyl halide is often used, followed by a deprotection step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Overall Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Boc-protected intermediate Boc-protected intermediate 3-Hydroxybenzonitrile->Boc-protected intermediate  + Boc-3-bromopropan-1-amine  K₂CO₃, DMF, 80°C This compound This compound Boc-protected intermediate->this compound  TFA or HCl  DCM, rt

Caption: Hypothetical two-step synthesis of this compound.

Experimental Workflow:

G start Start step1 Dissolve 3-hydroxybenzonitrile and K₂CO₃ in DMF start->step1 step2 Add Boc-3-bromopropan-1-amine step1->step2 step3 Heat reaction mixture at 80°C step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: Quench with water, extract with EtOAc step4->step5 step6 Purify Boc-protected intermediate by column chromatography step5->step6 step7 Dissolve intermediate in DCM step6->step7 step8 Add TFA or HCl for deprotection step7->step8 step9 Stir at room temperature step8->step9 step10 Work-up: Neutralize, extract, and dry step9->step10 step11 Purify final product step10->step11 end End step11->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

Step 1: Synthesis of tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate

  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5.0 eq) or a solution of HCl in dioxane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with DCM.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Predicted Analytical Data

As no experimental spectra are publicly available, the following data are predicted based on the chemical structure and known spectral data of similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 4.10 (t, 2H, O-CH₂), 2.95 (t, 2H, N-CH₂), 2.05 (quint, 2H, CH₂), 1.60 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 159.0 (C-O), 130.0 (Ar-CH), 125.0 (Ar-CH), 119.0 (CN), 118.0 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-C-CN), 66.0 (O-CH₂), 39.0 (N-CH₂), 32.0 (CH₂)
FT-IR (KBr)ν (cm⁻¹): 3400-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 2230 (C≡N stretch), 1600, 1480 (Ar C=C stretch), 1250 (Ar-O-C stretch)
Mass Spec (ESI+) m/z: 177.10 [M+H]⁺

Potential Applications and Biological Relevance

While there is no specific biological data for this compound, the structural motifs present in the molecule are found in various biologically active compounds.

Logical Relationship of Structural Features to Potential Applications:

G cluster_0 Structural Motifs cluster_1 Potential Biological Activities cluster_2 Potential Therapeutic Areas Aminopropoxy_Chain Aminopropoxy Chain GPCR_Ligand GPCR Ligand Activity Aminopropoxy_Chain->GPCR_Ligand Ion_Channel_Modulation Ion Channel Modulation Aminopropoxy_Chain->Ion_Channel_Modulation Benzonitrile_Core Benzonitrile Core Enzyme_Inhibition Enzyme Inhibition Benzonitrile_Core->Enzyme_Inhibition CNS_Disorders CNS Disorders GPCR_Ligand->CNS_Disorders Oncology Oncology Enzyme_Inhibition->Oncology Cardiovascular_Diseases Cardiovascular Diseases Ion_Channel_Modulation->Cardiovascular_Diseases

Caption: Relationship between structural motifs and potential applications.

  • Aminopropoxy Moiety: The aminopropoxy linker is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. It provides a flexible chain with a basic nitrogen atom that can participate in key interactions with receptor binding sites.

  • Benzonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or be metabolized to other functional groups. Benzonitrile derivatives have been investigated as inhibitors for various enzymes.

Given these features, this compound could serve as a valuable building block or lead compound in the discovery of novel therapeutics targeting a range of diseases. Further biological evaluation is required to determine its specific activities.

Safety Information

No specific safety data for this compound is available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The synthesis protocol and analytical data are hypothetical and have not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to 3-(3-Aminopropoxy)benzonitrile: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential physicochemical data for 3-(3-Aminopropoxy)benzonitrile, a chemical compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O[1]
Molecular Weight176.22 g/mol [1]
Boiling Point322.5±27.0 °C (Predicted)[1]
Density1.10±0.1 g/cm³ (Predicted)[1]

It is important to distinguish the base compound from its salts. For instance, this compound hydrochloride has a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol [2].

Experimental Protocols

The determination of the molecular formula and weight for a compound like this compound typically involves a combination of analytical techniques:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the elemental composition.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The results are used to derive the empirical formula, which is then confirmed against the molecular weight from MS to establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and thus validating the molecular formula.

As of this writing, specific, detailed experimental protocols for the synthesis or analysis of this compound are not available in publicly accessible literature. Researchers should refer to standard organic chemistry and analytical chemistry laboratory manuals for generalized procedures for the techniques mentioned above.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing specific signaling pathways modulated by this compound. Drug development professionals interested in this compound would need to conduct initial screening assays to determine its biological targets and mechanism of action.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound follows a logical progression from its name to its detailed properties.

A Compound Name This compound B Structure Elucidation (e.g., NMR, IR) A->B Analytical Techniques F Biological Screening (Target Identification) A->F Further Research C Molecular Formula C₁₀H₁₂N₂O B->C Determines E Physicochemical Properties (e.g., Boiling Point, Density) B->E Determines D Molecular Weight 176.22 g/mol C->D Calculates

Caption: Logical workflow for the characterization of a chemical compound.

References

Spectroscopic Profile of 3-(3-Aminopropoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectroscopic data presented in this document for 3-(3-Aminopropoxy)benzonitrile is predicted based on the analysis of its chemical structure and comparison with analogous compounds. Due to the absence of publicly available experimental spectra, these values should be considered as estimations for guiding spectral interpretation and compound identification.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The quantitative spectroscopic data for this compound has been predicted and summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40t, J = 7.8 Hz1HH-5
~7.25ddd, J = 7.8, 2.0, 1.0 Hz1HH-6
~7.15t, J = 2.0 Hz1HH-2
~7.05ddd, J = 7.8, 2.0, 1.0 Hz1HH-4
~4.05t, J = 6.5 Hz2H-OCH₂-
~3.00t, J = 7.0 Hz2H-CH₂NH₂
~2.00p, J = 6.8 Hz2H-OCH₂CH₂-
~1.50br s2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159.0C-3
~130.0C-5
~125.0C-1
~120.0C-6
~118.5-C≡N
~117.0C-4
~115.0C-2
~65.0-OCH₂-
~40.0-CH₂NH₂
~30.0-OCH₂CH₂-
Table 3: Predicted Infrared (IR) Absorption Data
Frequency Range (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3250Medium, BroadN-H StretchPrimary Amine
3100 - 3000MediumC-H StretchAromatic
2960 - 2850MediumC-H StretchAliphatic
2230 - 2220Strong, SharpC≡N StretchNitrile
1600 - 1585MediumC=C StretchAromatic Ring
1480 - 1450MediumC=C StretchAromatic Ring
1650 - 1550MediumN-H BendPrimary Amine
1250 - 1200StrongC-O StretchAryl Ether
1100 - 1000MediumC-N StretchAliphatic Amine
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zPredicted Fragment Ion
176[M]⁺˙ (Molecular Ion)
159[M - NH₃]⁺˙
146[M - CH₂NH₂]⁺
118[M - C₃H₇N]⁺˙
104[C₇H₄O]⁺
90[C₆H₄N]⁺
58[C₃H₈N]⁺
30[CH₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, often using a broadband probe.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3][4]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires a minimal amount of sample and is non-destructive.[3]

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

    • The sample solution must be free of any particulate matter; filtration may be necessary.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[5] This causes the molecule to ionize and fragment.

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their m/z ratio.

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Final Structure Sample_Preparation Sample Preparation (Dissolution/Deposition) IR IR Spectroscopy IR_Data Functional Groups IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: A logical workflow for the structural elucidation of an organic compound.

References

An In-depth Technical Guide on the Solubility of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data for 3-(3-aminopropoxy)benzonitrile is limited. This guide provides a predictive solubility profile based on its physicochemical properties and established chemical principles. A detailed experimental protocol is included to enable researchers to determine precise quantitative solubility.

Introduction

This compound is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure, incorporating a polar aminopropoxy group and a moderately polar benzonitrile moiety, results in a nuanced solubility profile. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. This document offers a comprehensive overview of its predicted solubility and a practical guide for its experimental determination.

Physicochemical Properties

The physicochemical properties of a compound are instrumental in predicting its solubility. The following table summarizes key computed properties for this compound hydrochloride, which provide insight into the behavior of the free base.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O-
Molecular Weight176.22 g/mol -
LogP1.70768[1]
Topological Polar Surface Area (TPSA)59.04 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds4[1]

Analysis of Physicochemical Properties: The LogP value of approximately 1.71 suggests a degree of lipophilicity, indicating that the compound will have some affinity for non-polar environments. However, the presence of hydrogen bond donors and acceptors, along with a significant TPSA, points to the capacity for interactions with polar solvents. This duality is key to understanding its solubility behavior.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the structural features of this compound, a qualitative solubility profile in common laboratory solvents can be predicted. The primary amino group allows for salt formation in acidic aqueous solutions, significantly enhancing solubility.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe aminopropoxy group can engage in hydrogen bonding with water, but the benzene ring limits overall solubility.
MethanolSolubleThe alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group interacts with the polar functionalities.
EthanolSolubleSimilar to methanol, with a slight increase in solubility expected due to the longer alkyl chain.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
AcetonitrileSolubleThe polarity of acetonitrile is suitable for dissolving compounds with a nitrile group.
Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent capable of solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong hydrogen bond acceptor and a highly effective solvent for many organic compounds.
Non-Polar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the benzonitrile moiety via π-stacking.
HexaneInsolubleThe significant difference in polarity between hexane and the solute leads to poor miscibility.
Acidic Aqueous 5% Hydrochloric AcidSolubleThe basic amino group is protonated to form a water-soluble hydrochloride salt.
Basic Aqueous 5% Sodium HydroxideSparingly SolubleThe basic nature of the solute and the solvent will likely not lead to salt formation and enhanced solubility.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given solvent.

4.1. Materials

  • This compound (solid)

  • Selected solvent

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Pipettes

  • Evaporating dish or pre-weighed vials

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For further clarification, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish containing the clear, saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

4.3. Calculation of Solubility

  • Mass of the empty evaporating dish = M₁

  • Mass of the evaporating dish + saturated solution = M₂

  • Mass of the evaporating dish + dried solute = M₃

  • Mass of the solute = M₃ - M₁

  • Mass of the solvent = M₂ - M₃

  • Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate separate Separate supernatant from excess solid (centrifugation/filtration) equilibrate->separate weigh_solution Transfer a known volume of the saturated solution to a pre-weighed dish separate->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of solubility.

solubility_logic Predicted Solubility Based on Structure solute This compound polar_features Polar Features - Amino Group - Ether Linkage - Nitrile Group solute->polar_features nonpolar_features Non-Polar Feature - Benzene Ring solute->nonpolar_features polar_solvents Polar Solvents (Water, Methanol, DMSO) polar_features->polar_solvents Favorable Interaction (H-Bonding, Dipole-Dipole) acidic_solvents Acidic Aqueous Solvents (e.g., 5% HCl) polar_features->acidic_solvents Acid-Base Reaction (Salt Formation) nonpolar_solvents Non-Polar Solvents (Hexane, Toluene) nonpolar_features->nonpolar_solvents Favorable Interaction (van der Waals) solubility_outcome_polar solubility_outcome_polar polar_solvents->solubility_outcome_polar Predicted: Soluble solubility_outcome_nonpolar solubility_outcome_nonpolar nonpolar_solvents->solubility_outcome_nonpolar Predicted: Sparingly Soluble to Insoluble solubility_outcome_acidic solubility_outcome_acidic acidic_solvents->solubility_outcome_acidic Predicted: Soluble

Caption: Relationship between molecular structure and predicted solubility.

References

Potential Biological Activity of 3-(3-Aminopropoxy)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological activities of 3-(3-Aminopropoxy)benzonitrile based on the known pharmacology of its constituent chemical motifs. As of the date of this publication, no specific biological activity data for this compound has been reported in the peer-reviewed scientific literature. The information presented herein is intended to guide future research and is not indicative of proven biological effects.

Executive Summary

This compound is a small organic molecule that incorporates two key pharmacophores: a benzonitrile group and a flexible aminopropoxy side chain. While this specific compound is not well-characterized in the scientific literature, its structural components are present in a wide array of biologically active molecules. This whitepaper explores the potential biological activities of this compound by examining the established roles of its core structures in medicinal chemistry. The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates, often contributing to target binding through hydrogen bonding and improving metabolic stability.[1][2] The aminopropoxy linker provides a basic nitrogen atom and conformational flexibility, which can be crucial for interactions with various biological targets. Based on these structural features, this compound may exhibit a range of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and modulation of G-protein coupled receptors. This document aims to provide a rational basis for the future investigation of this compound's therapeutic potential.

Molecular Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 785760-03-4

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • Structure: Chemical structure of this compound

The molecule consists of a central benzene ring substituted with a nitrile group at the 3-position and an aminopropoxy ether linkage. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3] The terminal primary amine is basic and will be protonated at physiological pH, allowing for potential ionic interactions with biological targets.

Potential Biological Activities Based on the Benzonitrile Pharmacophore

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[3][4] Its utility stems from its unique electronic properties, metabolic stability, and ability to participate in key molecular interactions.[1][2]

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate a benzonitrile group, which often acts as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.[1] The nitrile group can form direct or water-mediated hydrogen bonds with amino acid residues in the ATP-binding pocket.[1] Given that numerous kinase inhibitors feature a substituted benzonitrile core, it is plausible that this compound could exhibit inhibitory activity against one or more kinases.

Table 1: Examples of Benzonitrile-Containing Kinase Inhibitors and their Reported IC₅₀ Values

CompoundTarget Kinase(s)Reported IC₅₀
NeratinibEGFR, HER25 nM, 40 nM
AlectinibALK1.9 nM
TofacitinibJAK1, JAK2, JAK31 nM, 20 nM, 112 nM

Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. Data compiled from various sources.

Potential Antimicrobial and Antiviral Activity

Benzonitrile derivatives have been investigated for their activity against a range of microbial pathogens.[5] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Additionally, certain benzonitrile analogs have been identified as inhibitors of viral replication, such as for the Hepatitis C Virus (HCV).[4] The mechanism of action in these cases can be diverse, ranging from enzyme inhibition to disruption of viral entry.

Table 2: Examples of Benzonitrile Derivatives with Antimicrobial Activity

Compound ClassTarget Organism(s)Reported Activity
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive and Gram-negative bacteria, Botrytis fabaeSignificant antibacterial and potent antifungal activity (MIC = 6.25 µg/mL against B. fabae)[5]
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivativesHepatitis C Virus (HCV)Potent inhibitors of HCV entry (EC₅₀ as low as 0.022 µM)[4]

Potential Biological Activities Based on the Aminopropoxy Side Chain

The aminopropoxy side chain provides a flexible linker with a terminal basic amine. This motif is found in various pharmacologically active compounds, where it often plays a role in receptor binding and modulating physicochemical properties.

Potential for G-Protein Coupled Receptor (GPCR) Modulation

Aminoalkyl ether side chains are a hallmark of the first-generation antihistamines, which act as inverse agonists at the histamine H1 receptor, a GPCR.[6][7] The basic nitrogen atom in these compounds is crucial for forming an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain. The flexibility of the ether linkage allows the molecule to adopt an optimal conformation for binding. It is conceivable that this compound could interact with H1 receptors or other GPCRs that recognize ligands with similar features.

Proposed Signaling Pathways for Investigation

Based on the potential targets discussed, future research into the biological activity of this compound could focus on the following signaling pathways:

Kinase-Mediated Signaling Pathways

Given the prevalence of benzonitriles in kinase inhibitors, investigating the effect of this compound on key cancer-related signaling pathways is a logical starting point.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Potential kinase signaling pathways for investigation.

Suggested Experimental Protocols

To elucidate the potential biological activities of this compound, a systematic experimental approach is recommended.

In Vitro Cytotoxicity Assessment

A primary assessment of the compound's effect on cell viability is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and can be used to determine the compound's cytotoxic potential against various cell lines.[4]

Experimental Workflow for MTT Assay:

mtt_workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Kinase Inhibition Assays

To evaluate the potential of this compound as a kinase inhibitor, a variety of in vitro kinase assays can be employed. Radiometric assays are considered the gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[8] Alternatively, fluorescence-based or luminescence-based assays provide non-radioactive methods for assessing kinase activity.[8]

General Protocol for a Radiometric Kinase Assay:

  • Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), cofactors (e.g., Mg²⁺, Mn²⁺), and the test compound (this compound) at various concentrations.

  • Initiation: Start the reaction by adding radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter paper that binds the substrate, followed by washing to remove unbound ATP.[8]

  • Detection: Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, its constituent pharmacophores suggest a high potential for interaction with various biological targets. The benzonitrile group is a well-established feature in numerous kinase inhibitors and other therapeutic agents, while the aminopropoxy side chain is known to interact with GPCRs.

Future research should focus on a systematic screening of this compound against a panel of kinases and GPCRs. In vitro cytotoxicity assays against a diverse set of cancer cell lines would also be informative. Should any significant activity be identified, further studies to elucidate the mechanism of action and structure-activity relationships through the synthesis and testing of analogs would be warranted. The information presented in this whitepaper provides a strong rationale for the further investigation of this compound as a potential lead compound in drug discovery.

References

3-(3-Aminopropoxy)benzonitrile: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropoxy)benzonitrile is a bifunctional organic molecule that has garnered significant attention as a versatile building block in the field of organic synthesis, particularly in medicinal chemistry. Its structure, featuring a flexible aminopropoxy linker attached to a benzonitrile moiety, offers a unique combination of reactive sites and physicochemical properties. The primary amino group serves as a key nucleophile or a point for amide bond formation, while the nitrile group can participate in various chemical transformations or act as a crucial pharmacophore in biologically active molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below. The molecule's structure combines a hydrophilic amino group with a more lipophilic benzonitrile fragment, resulting in moderate polarity.

PropertyValueReference
CAS Number 785760-03-4[3]
Molecular Formula C₁₀H₁₂N₂O[4]
Molecular Weight 176.22 g/mol [1]
Boiling Point (Predicted) 322.5 ± 27.0 °C[3]
Density (Predicted) 1.10 ± 0.1 g/cm³[3]
pKa (Predicted) 9.44 ± 0.10[3]
Topological Polar Surface Area (TPSA) 59.04 Ų[4]
logP (Predicted) 1.70768[4]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-hydroxybenzonitrile with a suitable three-carbon aminating agent. A common and efficient method is the Williamson ether synthesis, followed by the introduction of the amino group.

A representative synthetic workflow for the preparation of this compound is depicted below. This multi-step process generally starts with the protection of the amino group of a suitable propylamine derivative, followed by etherification and subsequent deprotection.

G cluster_reagents1 cluster_reagents2 A 3-Hydroxybenzonitrile C 3-(3-Phthalimidopropoxy)benzonitrile A->C B N-(3-bromopropyl)phthalimide B->C D This compound C->D reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 Hydrazine (NH₂NH₂) Solvent (e.g., EtOH)

A representative synthetic workflow for this compound.

Role as a Building Block in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a wide range of more complex molecules. The primary amino group readily participates in reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This versatility allows for the construction of diverse molecular scaffolds.

Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[5] For instance, derivatives of this compound have been investigated for their potential to inhibit epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer biology.[5]

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a general procedure for the acylation of this compound with a substituted benzoyl chloride, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of 4-chlorobenzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactant A This compound
Reactant B 4-Chlorobenzoyl chloride
Solvent Dichloromethane (DCM)
Base Triethylamine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 85-95%

Role in Drug Discovery: Targeting Signaling Pathways

The benzonitrile moiety is a known pharmacophore that can interact with various biological targets.[2] Molecules derived from this compound have been explored as modulators of different signaling pathways. For example, related structures have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which has implications for psychiatric disorders.[6]

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a drug candidate synthesized using this compound as a building block. In this example, the inhibitor prevents the phosphorylation and activation of a downstream signaling cascade.

G receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase Ligand Binding inhibitor Inhibitor (Derived from This compound) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for the efficient construction of a wide array of complex molecules with potential applications in drug discovery and materials science. The ability to readily modify both the amino and nitrile functionalities provides chemists with a powerful tool for generating molecular diversity. As the demand for novel chemical entities continues to grow, the importance of such adaptable building blocks in the synthetic chemist's arsenal cannot be overstated.

References

An In-depth Technical Guide to the Discovery and History of Aminopropoxybenzonitrile Derivatives as 5-HT7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of a key class of aminopropoxybenzonitrile derivatives that have emerged as potent antagonists of the 5-hydroxytryptamine-7 (5-HT7) receptor. This document details the synthetic pathways, quantitative structure-activity relationships, and the critical experimental protocols utilized in their development. Furthermore, it elucidates the associated signaling pathways and provides visualizations to facilitate a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, particularly those with an interest in serotonergic signaling and its therapeutic modulation.

Introduction: The Emergence of 5-HT7 Receptor Antagonists

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified members of the serotonin receptor family.[1][2] It is predominantly coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This receptor is widely expressed in the central nervous system, including the hippocampus, thalam, and hypothalamus, as well as in peripheral tissues.[3][4]

The diverse localization of the 5-HT7 receptor has implicated it in a variety of physiological processes, including mood regulation, circadian rhythms, learning, memory, and smooth muscle relaxation.[1][5] Consequently, the development of selective antagonists for the 5-HT7 receptor has become a significant area of interest for the potential treatment of various central nervous system disorders, such as depression, anxiety, and cognitive deficits.[5][6][7]

One of the promising chemical scaffolds for the development of potent 5-HT7 receptor antagonists is based on urea derivatives synthesized from 2-(3-aminopropoxy)benzonitrile. This guide will focus on the history and development of this important class of compounds.

Discovery and Synthesis

The journey towards the development of aminopropoxybenzonitrile-derived 5-HT7 antagonists began with the identification of 2-(3-aminopropoxy)benzonitrile as a key synthetic intermediate. This compound serves as a versatile building block for the introduction of a urea pharmacophore, a common feature in many biologically active molecules.

Synthesis of 2-(3-Aminopropoxy)benzonitrile

The synthesis of the core intermediate, 2-(3-aminopropoxy)benzonitrile, is a critical first step. While various synthetic routes exist for benzonitrile derivatives, a common approach involves the reaction of a substituted chlorobenzene with a suitable cyano-donating reagent.

Synthesis of Urea Derivatives

The key transformation in the development of these 5-HT7 antagonists is the formation of the urea linkage. This is typically achieved by reacting the primary amine of 2-(3-aminopropoxy)benzonitrile with a suitable isocyanate or by a multi-step procedure involving the formation of a carbamate intermediate followed by reaction with an amine.

A general synthetic scheme is presented below:

Synthesis_Workflow A 2-Hydroxybenzonitrile C Intermediate Alkoxide A->C Base B 1-Bromo-3-chloropropane B->C D 2-(3-Chloropropoxy)benzonitrile C->D F 2-(3-Azidopropoxy)benzonitrile D->F DMF E Sodium Azide E->F H 2-(3-Aminopropoxy)benzonitrile F->H G Reduction (e.g., H2/Pd-C) G->H J Final Urea Derivative H->J I Aryl Isocyanate (R-N=C=O) I->J

Figure 1: General synthetic workflow for aminopropoxybenzonitrile-derived urea compounds.

Structure-Activity Relationship (SAR) and Pharmacological Data

The pharmacological activity of these urea derivatives is highly dependent on the nature of the substituent 'R' on the aryl isocyanate. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for the 5-HT7 receptor. The following table summarizes key quantitative data for a selection of representative compounds.

Compound IDR-Group5-HT7 Ki (nM)5-HT1A Ki (nM)Selectivity (5-HT1A/5-HT7)
1a Phenyl15.21580103.9
1b 4-Chlorophenyl8.51250147.1
1c 4-Methoxyphenyl22.1210095.0
1d 3,4-Dichlorophenyl5.3980184.9
1e Naphthyl12.81800140.6

Table 1: Pharmacological Data of Representative Aminopropoxybenzonitrile-Derived Urea Compounds

Mechanism of Action and Signaling Pathway

As antagonists, these aminopropoxybenzonitrile derivatives bind to the 5-HT7 receptor but do not elicit a biological response. Instead, they block the binding of the endogenous agonist, serotonin, thereby inhibiting its downstream signaling cascade.

The canonical signaling pathway of the 5-HT7 receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and further downstream signaling events. The urea derivatives discussed herein act by preventing this initial activation step.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein (α, β, γ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion serotonin Serotonin serotonin->receptor antagonist Aminopropoxybenzonitrile Urea Derivative antagonist->receptor Blockade atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Responses (e.g., Gene Transcription, Neuronal Excitability) pka->downstream Phosphorylation

Figure 2: Signaling pathway of the 5-HT7 receptor and the mechanism of antagonist action.

Experimental Protocols

General Synthetic Protocol for Urea Derivatives

Materials:

  • 2-(3-Aminopropoxy)benzonitrile

  • Appropriate aryl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve 2-(3-aminopropoxy)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the corresponding aryl isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

5-HT7 Receptor Binding Assay

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human 5-HT7 receptor.

  • [³H]5-CT (5-Carboxamidotryptamine), a high-affinity radioligand for the 5-HT7 receptor.

  • Test compounds (aminopropoxybenzonitrile urea derivatives).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]5-CT (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of the test compound.

  • The total assay volume is typically 200 µL.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

  • Incubate the plates at 37°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.

  • Serotonin (agonist).

  • Test compounds (antagonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • 384-well plates.

Procedure:

  • Seed the cells in 384-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the antagonist test compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 concentration) for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves for the antagonists and calculate their IC50 values.

Conclusion

The aminopropoxybenzonitrile scaffold has proven to be a highly valuable starting point for the development of potent and selective 5-HT7 receptor antagonists. The synthetic accessibility and the amenability to structural modification have allowed for extensive SAR exploration, leading to the identification of compounds with high affinity and selectivity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and pharmacological characterization of this important class of molecules. The continued investigation of these and similar compounds holds significant promise for the development of novel therapeutics for a range of CNS disorders.

References

Methodological & Application

Synthesis of 3-(3-Aminopropoxy)benzonitrile from 3-hydroxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(3-Aminopropoxy)benzonitrile, a valuable building block in medicinal chemistry and drug development, starting from 3-hydroxybenzonitrile. The synthesis is a two-step process involving a Williamson ether synthesis followed by a phthalimide deprotection.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Step 1: Williamson Ether Synthesis. 3-hydroxybenzonitrile is reacted with N-(3-bromopropyl)phthalimide in the presence of a base to form the protected intermediate, 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione.

  • Step 2: Deprotection. The phthalimide protecting group is removed from the intermediate using hydrazine hydrate to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis protocol.

Table 1: Reagents for the Synthesis of 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione (Step 1)

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
3-hydroxybenzonitrile119.120.011.19-1.0
N-(3-bromopropyl)phthalimide268.110.0123.22-1.2
Potassium Carbonate (K₂CO₃)138.210.022.76-2.0
Acetonitrile (CH₃CN)41.05--50-

Table 2: Reagents for the Synthesis of this compound (Step 2)

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione306.320.008 (based on assumed 80% yield)2.45-1.0
Hydrazine hydrate (~64% N₂H₄)50.06~0.016-~0.82.0
Ethanol (EtOH)46.07--40-

Table 3: Expected Yields and Physical Properties

CompoundStepExpected Yield (%)Physical AppearanceMelting Point (°C)
2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione180-90White to off-white solidNot available
This compound270-85Colorless to pale yellow oilNot available

Experimental Protocols

Step 1: Synthesis of 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione

This step involves the O-alkylation of 3-hydroxybenzonitrile with N-(3-bromopropyl)phthalimide via a Williamson ether synthesis.[1][2]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.19 g, 0.01 mol), N-(3-bromopropyl)phthalimide (3.22 g, 0.012 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione as a white to off-white solid.

Step 2: Synthesis of this compound

This step involves the deprotection of the phthalimide group using the Ing-Manske procedure with hydrazine hydrate.[2][3][4]

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione (2.45 g, ~0.008 mol) obtained from Step 1 in 40 mL of ethanol.

  • Add hydrazine hydrate (~0.8 mL, ~0.016 mol) dropwise to the solution at room temperature with stirring.[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form during the reaction.[3] Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add approximately 20 mL of 1 M hydrochloric acid to the mixture to dissolve the phthalhydrazide and protonate the product amine.

  • Filter the mixture to remove any remaining solid phthalhydrazide.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

  • Make the aqueous layer basic (pH > 10) by the careful addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the liberated amine with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction Workflow

Synthesis_Workflow Start 3-hydroxybenzonitrile Reagent1 N-(3-bromopropyl)phthalimide, K₂CO₃, CH₃CN Intermediate 2-(3-(3-cyanophenoxy)propyl)isoindoline-1,3-dione Start->Intermediate Step 1: Williamson Ether Synthesis Reagent2 Hydrazine Hydrate, Ethanol Product This compound Intermediate->Product Step 2: Deprotection

Caption: Two-step synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Phenol Starting Material: 3-hydroxybenzonitrile (Phenolic -OH) EtherFormation Intermediate Formation: Ether Linkage (Phthalimide Protected) Phenol->EtherFormation Nucleophilic Attack (SN2 Reaction) ProtectedAmine Reagent: N-(3-bromopropyl)phthalimide (Protected Primary Amine) ProtectedAmine->EtherFormation Provides Alkyl Halide with Protected Amine Deprotection Final Product Formation: Primary Amine Unveiled EtherFormation->Deprotection Removal of Phthalimide Group

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for the Synthesis of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-(3-Aminopropoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthetic route is a multi-step process centered around a Williamson ether synthesis. To ensure a high yield and purity of the final product, the protocol incorporates a protection-deprotection strategy for the primary amine of the alkylating agent. This application note includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The molecule features a flexible aminopropoxy linker attached to a benzonitrile scaffold, allowing for further functionalization and interaction with biological targets. The synthesis described herein employs a robust and well-established three-step route: (1) protection of the amine functionality of the alkylating agent, (2) Williamson ether synthesis to form the ether linkage, and (3) deprotection to yield the final primary amine.

Reaction Mechanism

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] In this case, the nucleophile is the phenoxide ion of 3-hydroxybenzonitrile, which is generated by deprotonation with a suitable base. This phenoxide then attacks the electrophilic carbon of the N-protected 3-halopropylamine, leading to the formation of the ether bond. To prevent the amine from acting as a competing nucleophile in the Williamson ether synthesis step, it is first protected as a phthalimide. The phthalimide protecting group is subsequently removed using hydrazine hydrate.[2][3]

Step 1: Protection of 3-Bromopropan-1-amine

The synthesis begins with the protection of the primary amine of a suitable starting material like 1,3-dibromopropane via a Gabriel synthesis to form N-(3-bromopropyl)phthalimide. This step ensures that the amine does not interfere with the subsequent ether synthesis.

protection cluster_reactants Reactants cluster_product Product Potassium Phthalimide Potassium Phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide Potassium Phthalimide->N-(3-bromopropyl)phthalimide DMF, 70°C 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->N-(3-bromopropyl)phthalimide

Caption: Protection of the primary amine.

Step 2: Williamson Ether Synthesis

The N-protected alkyl halide is then reacted with 3-hydroxybenzonitrile in the presence of a base. The base deprotonates the phenol to form a phenoxide, which acts as a nucleophile and attacks the carbon bearing the bromine atom in an SN2 reaction.

williamson_ether_synthesis cluster_reactants Reactants cluster_intermediate Intermediate 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-(3-Phthalimidopropoxy)benzonitrile 3-(3-Phthalimidopropoxy)benzonitrile 3-Hydroxybenzonitrile->3-(3-Phthalimidopropoxy)benzonitrile K2CO3, DMF, 80-100°C N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->3-(3-Phthalimidopropoxy)benzonitrile

Caption: Williamson ether synthesis.

Step 3: Deprotection of the Phthalimide

The final step involves the removal of the phthalimide protecting group using hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide byproduct and the desired primary amine.[2][3][4]

deprotection cluster_reactant Reactant cluster_product Product 3-(3-Phthalimidopropoxy)benzonitrile 3-(3-Phthalimidopropoxy)benzonitrile This compound This compound 3-(3-Phthalimidopropoxy)benzonitrile->this compound Hydrazine hydrate, Ethanol, Reflux

Caption: Deprotection of the phthalimide.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

  • To a solution of potassium phthalimide (0.025 mol) in dimethylformamide (DMF, 50 mL), add 1,3-dibromopropane (0.10 mol) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.5 g).

  • Heat the reaction mixture to 70°C and stir for 2-3 hours.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(3-bromopropyl)phthalimide as a white solid.

Step 2: Synthesis of 3-(3-Phthalimidopropoxy)benzonitrile

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq.) and N-(3-bromopropyl)phthalimide (1.1 eq.) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours, or until TLC indicates the consumption of the starting materials.[1]

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Suspend the 3-(3-Phthalimidopropoxy)benzonitrile (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (4.0 eq.) to the suspension.

  • Reflux the mixture for 2-4 hours.[4] A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)SolventBaseTemperature (°C)Time (h)Expected Yield (%)
1 Potassium Phthalimide1,3-DibromopropaneN-(3-bromopropyl)phthalimide1 : 4DMF-702-385-90[5]
2 3-HydroxybenzonitrileN-(3-bromopropyl)phthalimide3-(3-Phthalimidopropoxy)benzonitrile1 : 1.1DMFK₂CO₃80-1004-850-95[1]
3 3-(3-Phthalimidopropoxy)benzonitrileHydrazine HydrateThis compound1 : 4Ethanol-Reflux2-470-85[4]

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-Hydroxybenzonitrile ~9.5-10.5 (br s, 1H, -OH), ~7.0-7.5 (m, 4H, Ar-H)~158 (-OH), ~130-115 (Ar-C), ~118 (-CN), ~112 (C-CN)~3300-3600 (O-H stretch), ~2230 (C≡N stretch), ~1600, 1480 (C=C stretch)
N-(3-bromopropyl)phthalimide ~7.7-7.9 (m, 4H, Phth-H), ~3.8 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-Br), ~2.2 (m, 2H, -CH₂-)~168 (C=O), ~134, 132, 123 (Phth-C), ~38 (N-CH₂), ~31 (CH₂-Br), ~30 (-CH₂-)~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1770, 1710 (C=O stretch), ~650 (C-Br stretch)
3-(3-Phthalimidopropoxy)benzonitrile ~7.7-7.9 (m, 4H, Phth-H), ~7.0-7.5 (m, 4H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.9 (t, 2H, N-CH₂), ~2.1 (m, 2H, -CH₂-)~168 (C=O), ~160 (Ar-C-O), ~134-115 (Ar-C, Phth-C), ~118 (-CN), ~112 (C-CN), ~66 (O-CH₂), ~36 (N-CH₂), ~28 (-CH₂-)~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~2230 (C≡N stretch), ~1770, 1710 (C=O stretch), ~1250 (C-O stretch)
This compound ~7.0-7.5 (m, 4H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~2.9 (t, 2H, N-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.5 (br s, 2H, -NH₂)~160 (Ar-C-O), ~130-115 (Ar-C), ~118 (-CN), ~112 (C-CN), ~67 (O-CH₂), ~39 (N-CH₂), ~31 (-CH₂-)~3300-3400 (N-H stretch), ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~2230 (C≡N stretch), ~1250 (C-O stretch)

Conclusion

The described three-step synthesis provides a reliable and scalable method for the production of this compound. The use of a phthalimide protecting group is crucial for preventing side reactions and achieving a high purity of the final product. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production in drug development and manufacturing.

References

Application Notes and Protocols for the Characterization of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-(3-Aminopropoxy)benzonitrile. The following sections detail the experimental protocols and expected data for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from potential impurities and degradation products.[1][2] The method described below is a general guideline and may require optimization for specific applications. Given the presence of a basic amino group, a buffered mobile phase is recommended to ensure good peak shape and reproducible retention times. UV detection is suitable due to the presence of the benzonitrile chromophore.

Experimental Protocol:

A stability-indicating HPLC method can be developed and validated for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample in the same diluent to achieve a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Data Presentation:

ParameterPredicted Value
Retention Time~ 7.5 min
Tailing Factor≤ 1.5
Theoretical Plates> 2000
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL

Visualization:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

HPLC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR helps in identifying the carbon framework. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignments. The predicted chemical shifts are based on the analysis of similar structures.[3]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Data Presentation:

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30t1HAr-H
~ 7.20d1HAr-H
~ 7.10s1HAr-H
~ 7.00d1HAr-H
~ 4.10t2H-O-CH₂-
~ 3.00t2H-CH₂-NH₂
~ 2.00p2H-CH₂-CH₂-CH₂-
~ 1.60br s2H-NH₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 160.0Ar-C-O
~ 132.0Ar-C
~ 129.5Ar-C
~ 119.0-C≡N
~ 118.0Ar-C
~ 117.0Ar-C
~ 113.0Ar-C-CN
~ 66.0-O-CH₂-
~ 39.0-CH₂-NH₂
~ 30.0-CH₂-CH₂-CH₂-

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase & Baseline Correction FT->Phasing Assignment Spectral Assignment Phasing->Assignment Structure Structural Confirmation Assignment->Structure

NMR Spectroscopy Workflow

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Application Note:

Mass spectrometry is a powerful technique to confirm the molecular weight of this compound and to gain structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which is expected to readily form a protonated molecular ion [M+H]⁺ in the positive ion mode. The molecular weight of this compound hydrochloride is 212.68 g/mol , and the free base is 176.22 g/mol .[4]

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizing Gas (N₂): As per instrument recommendation.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

Data Presentation:

IonPredicted m/z
[M+H]⁺177.1077
[M+Na]⁺199.0896
Key Fragment 1 (Loss of NH₃)160.0811
Key Fragment 2 (Benzylic cleavage)119.0344

Visualization:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dilute Dilute Sample in Solvent Infuse Infuse into ESI Source Dilute->Infuse Ionize Ionization Infuse->Ionize Analyze Mass Analysis Ionize->Analyze Identify_Ion Identify Molecular Ion Analyze->Identify_Ion Analyze_Fragments Analyze Fragmentation Identify_Ion->Analyze_Fragments

Mass Spectrometry Workflow

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note:

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The key functional groups to be identified are the nitrile (-C≡N), the amine (-NH₂), the ether (C-O-C), and the aromatic ring.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • KBr Pellet (solid): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-3300Medium, sharpN-H stretch (amine)
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 2230-2210Strong, sharp-C≡N stretch (nitrile)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250-1000StrongC-O stretch (ether)
~ 800-700StrongAromatic C-H bend

Visualization:

IR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Analysis cluster_analysis Data Interpretation Prepare Prepare Sample (Neat/KBr/ATR) Acquire Acquire IR Spectrum Prepare->Acquire Identify_Bands Identify Characteristic Bands Acquire->Identify_Bands Correlate Correlate to Functional Groups Identify_Bands->Correlate

IR Spectroscopy Workflow

Thermal Analysis (TGA/DSC) for Stability and Phase Transitions

Application Note:

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, decomposition profile, and phase transitions (e.g., melting point) of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. The thermal decomposition of compounds with similar functional groups often occurs in multiple stages.[5]

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • TGA Method:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

  • DSC Method:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature below the decomposition onset.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic (melting) and exothermic (decomposition) events.

Data Presentation:

Predicted TGA Data:

ParameterPredicted Value
Onset of Decomposition> 200 °C
Major Weight Loss Steps2-3 steps
Residue at 600 °C< 10%

Predicted DSC Data:

ParameterPredicted Value
Melting Point (Tₘ)Dependent on purity and salt form
DecompositionExothermic event following melting

Visualization:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Weigh Weigh Sample into Pan Heat Heat under Controlled Atmosphere Weigh->Heat Record_TGA Record Weight Loss (TGA) Heat->Record_TGA Record_DSC Record Heat Flow (DSC) Heat->Record_DSC Analyze_TGA Analyze Thermogram for Decomposition Record_TGA->Analyze_TGA Analyze_DSC Analyze Thermogram for Transitions Record_DSC->Analyze_DSC Analyze_TGA->Analyze_DSC

Thermal Analysis Workflow

References

Application Notes and Protocols for 3-(3-Aminopropoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropoxy)benzonitrile is a bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a primary amine and a benzonitrile moiety connected by a flexible propoxy linker, makes it a versatile tool for the synthesis of complex bioactive molecules. The terminal primary amine allows for straightforward derivatization, while the benzonitrile group can serve as a key pharmacophore or a synthetic handle for further modifications. These characteristics make this compound particularly suitable for applications in targeted protein degradation as a linker component in Proteolysis Targeting Chimeras (PROTACs) and in the development of enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of PROTACs.

Application 1: Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The this compound moiety can be readily incorporated as a segment of the linker in a PROTAC. The primary amine provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries. The benzonitrile group can be retained in the final structure or further functionalized.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is illustrated below. By inducing the proximity of the target protein and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component typically involves a multi-step process. The primary amine of the linker can be coupled to a carboxylic acid-functionalized E3 ligase ligand or POI ligand. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow Start Starting Materials: - POI Ligand (with coupling handle) - E3 Ligase Ligand (with coupling handle) - this compound Step1 Step 1: Coupling of Linker to First Ligand (e.g., Amide bond formation) Start->Step1 Intermediate Intermediate: Ligand-Linker Conjugate Step1->Intermediate Step2 Step 2: Deprotection (if necessary) Intermediate->Step2 Step3 Step 3: Coupling of Second Ligand Step2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Protocols

Protocol 1: Synthesis of a PROTAC Intermediate using this compound

This protocol describes the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of Thalidomide.

Materials:

  • This compound

  • Thalidomide-O-acetic acid (or other carboxylic acid-functionalized E3 ligase ligand)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Thalidomide-O-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired thalidomide-linker intermediate.

Characterization:

  • Confirm the structure of the purified intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation of a PROTAC - Western Blot for Protein Degradation

This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest (POI)

  • Complete cell culture medium

  • Synthesized PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions for a desired period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Quantitative Data Presentation

PROTAC IDLinker MoietyTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AThis compoundBRD4HeLa5095
PROTAC-B(PEG)₃BRD4HeLa7590
PROTAC-CAlkyl Chain (C8)BRD4HeLa12085
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Application 2: Synthesis of Kinase Inhibitors

The benzonitrile group is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor or occupy a specific pocket in the ATP-binding site. The primary amine of this compound can be used as a handle to introduce this pharmacophore into a larger scaffold.

Logical Relationship for Kinase Inhibitor Design

The design of a kinase inhibitor using this compound would typically involve coupling it to a core scaffold known to interact with the hinge region of the kinase.

Kinase_Inhibitor_Design cluster_0 Molecular Design Strategy cluster_1 Binding Site Interaction Scaffold Core Scaffold (Hinge Binder) Final_Inhibitor Final Kinase Inhibitor Scaffold->Final_Inhibitor Coupling Linker This compound (Linker + Pharmacophore) Linker->Final_Inhibitor Coupling Hinge Kinase Hinge Region Final_Inhibitor->Hinge H-Bonds Pocket Hydrophobic Pocket Final_Inhibitor->Pocket Hydrophobic Interactions

Caption: Design strategy for a kinase inhibitor.

Disclaimer

The experimental protocols and data presented herein are for informational and research purposes only. They are intended to serve as a guide for trained professionals. Appropriate safety precautions should be taken when handling all chemical reagents. The hypothetical data is for illustrative purposes and does not represent actual experimental results. Researchers should optimize these protocols for their specific applications and targets.

Application Notes and Protocols for 3-(3-Aminopropoxy)benzonitrile as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropoxy)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a primary amine and a nitrile group on a substituted benzene ring, presents a versatile scaffold for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The primary amine serves as a key nucleophile for building more complex molecular architectures through reactions such as acylation, alkylation, and condensation. The nitrile group, a stable and polar functional group, can participate in various chemical transformations or act as a key interaction point with biological targets. This document provides detailed application notes and generalized protocols for the use of this compound as a precursor in the synthesis of potential pharmaceutical compounds, particularly focusing on scaffolds relevant to kinase inhibition.

Potential Applications in Drug Discovery

The aminopropoxybenzonitrile scaffold is a valuable starting point for the synthesis of compounds targeting a range of biological pathways. The structural motifs accessible from this precursor are prevalent in many biologically active molecules.

  • Kinase Inhibitors: The primary amine of this compound can be used as an anchor point for the synthesis of heterocyclic systems known to act as ATP-competitive kinase inhibitors. For instance, it can be a key building block for quinazoline, pyrimidine, and urea-based inhibitors that target protein kinases involved in cell signaling pathways often dysregulated in cancer.

  • GPCR Ligands: The aminopropoxy linkage is a common feature in ligands for G-protein coupled receptors (GPCRs). The benzonitrile moiety can be tailored to interact with specific receptor subtypes, making this precursor a candidate for the development of novel GPCR modulators.

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of certain enzymes. Derivatives of this compound could be explored as inhibitors of enzymes such as cysteine proteases or metalloenzymes.

Experimental Protocols

The following protocols describe generalized procedures for the derivatization of this compound to form key intermediates for pharmaceutical synthesis. Researchers should note that these are starting-point protocols and may require optimization based on the specific substrate and desired product.

Protocol 1: Acylation of this compound to form Amide Derivatives

This protocol describes the reaction of the primary amine of this compound with an acyl chloride to form an amide. This is a fundamental step towards the synthesis of many biologically active compounds, including potential kinase inhibitors.

Materials:

  • This compound hydrochloride

  • Acyl chloride of interest (e.g., 4-(trifluoromethyl)benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15 minutes to allow for the free-basing of the amine.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol outlines the formation of a secondary amine by reacting this compound with a carbonyl compound, followed by reduction.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired secondary amine product.

Data Presentation

The following table templates are provided for researchers to systematically record and compare their experimental data when using this compound as a precursor.

Table 1: Synthesis of Amide Derivatives from this compound

EntryAcyl ChlorideSolventBaseReaction Time (h)Yield (%)Purity (e.g., HPLC, %)
1
2
3

Table 2: Biological Activity of Synthesized Derivatives

Compound IDTargetAssay TypeIC50 (nM)% Inhibition @ [X] µM

Visualizations

The following diagrams illustrate a potential synthetic workflow starting from this compound and a representative signaling pathway that could be targeted by its derivatives.

G precursor This compound intermediate1 N-Acylated Intermediate precursor->intermediate1 Acylation intermediate2 Cyclization Precursor intermediate1->intermediate2 Functional Group Transformation final_compound Heterocyclic Pharmaceutical Candidate intermediate2->final_compound Cyclization reagent1 Acyl Chloride (R-COCl) reagent1->intermediate1 reagent2 Cyclizing Agent reagent2->final_compound

Caption: Synthetic workflow for a pharmaceutical candidate from this compound.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Kinase Inhibitor (Derivative) inhibitor->receptor

Caption: Inhibition of a generic RTK signaling pathway by a synthesized derivative.

Conclusion

This compound represents a promising and versatile precursor for the synthesis of novel pharmaceutical compounds. The presence of both a reactive primary amine and a nitrile group allows for diverse chemical modifications and the construction of complex molecular scaffolds. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the potential of this building block in the development of new therapeutic agents. As with any synthetic endeavor, careful optimization and characterization are crucial for success.

Application Notes and Protocols for N-Alkylation using 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 3-(3-aminopropoxy)benzonitrile, a versatile primary amine building block. N-alkylated aminopropoxybenzonitrile derivatives are valuable intermediates in the synthesis of various pharmaceutical and biologically active compounds. The protocol herein describes a robust and widely applicable reductive amination procedure. This method offers high yields and selectivity, making it suitable for drug discovery and development applications. Included are a detailed experimental procedure, a table of representative quantitative data, and a workflow diagram for clarity. Additionally, a diagram of the adrenergic signaling pathway is provided as a relevant biological context, given that related structures are utilized in the development of beta-blockers.[1]

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical libraries for drug discovery. This compound is a valuable bifunctional molecule, incorporating a reactive primary amine for N-alkylation and a nitrile group that can be further manipulated.[2] Its derivatives have potential applications in medicinal chemistry, including in the development of agents targeting cardiovascular and central nervous system disorders.[1]

Reductive amination is a highly efficient method for the N-alkylation of amines.[3] This reaction proceeds via the initial formation of an imine or enamine from the condensation of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[3][4] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it can minimize the formation of over-alkylated byproducts.[5]

This application note details a representative protocol for the N-alkylation of this compound with a model aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with isobutyraldehyde to yield N-isobutyl-3-(3-aminopropoxy)benzonitrile.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various aldehydes.

EntryAldehydeAmine:Aldehyde:Reducer RatioSolventReaction Time (h)Yield (%)Purity (%)
1Isobutyraldehyde1 : 1.1 : 1.5DCM1885>98
2Benzaldehyde1 : 1.1 : 1.5DCM2082>97
3Cyclohexanecarboxaldehyde1 : 1.1 : 1.5DCM2478>98

Visualizations

Experimental Workflow

G Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add Aldehyde (1.1 eq) A->B C Stir at RT for 30 min (Imine Formation) B->C D Cool to 0 °C C->D Proceed to Reduction E Add NaBH(OAc)₃ (1.5 eq) D->E F Stir at RT for 12-24 h E->F G Quench with NaHCO₃ (aq) F->G Reaction Complete H Extract with DCM G->H I Wash with Brine H->I J Dry and Concentrate I->J K Silica Gel Column Chromatography J->K Purify Crude Product L Isolate Pure Product K->L

Caption: Workflow for N-alkylation via reductive amination.

Relevant Biological Pathway: Adrenergic Signaling

Derivatives of aminobenzonitriles can be explored for their potential as beta-blockers.[1] The following diagram illustrates a simplified adrenergic signaling pathway, the target of such drugs.

G Simplified Adrenergic Signaling Pathway cluster_membrane Cell Membrane receptor Beta-Adrenergic Receptor g_protein G Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ligand Adrenaline/ Noradrenaline ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., increased heart rate) pka->response Phosphorylates targets leading to beta_blocker Beta-Blocker (Antagonist) beta_blocker->receptor Blocks

Caption: Simplified adrenergic signaling pathway targeted by beta-blockers.

References

Application of 3-(3-Aminopropoxy)benzonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and experimental protocols for the utilization of 3-(3-Aminopropoxy)benzonitrile as a versatile starting material in the synthesis of various heterocyclic compounds. The presence of a primary amine and a nitrile functional group within the same molecule allows for its participation in a range of cyclization and condensation reactions to form valuable heterocyclic scaffolds, such as quinazolines and pyrimidines. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This note outlines proposed synthetic routes based on established chemical reactions and provides detailed, practical protocols for laboratory implementation.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. The strategic synthesis of these complex structures is a cornerstone of medicinal chemistry and drug discovery. This compound is a bifunctional building block containing a nucleophilic primary amine and an electrophilic nitrile group, connected by a flexible propoxy linker. This unique arrangement makes it an attractive precursor for the construction of diverse heterocyclic systems. This application note explores its potential in the synthesis of quinazolin-4-ones and dihydropyrimidines, providing detailed experimental procedures.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3-hydroxybenzonitrile and 3-chloropropan-1-amine hydrochloride.

Experimental Protocol: Synthesis of this compound
  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloropropan-1-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of Quinazolin-4-one Derivatives

The reaction of an aminonitrile with a suitable ortho-aminobenzoic acid derivative can lead to the formation of a quinazolin-4-one scaffold. In this proposed synthesis, the amino group of this compound can react with an activated form of a 2-aminobenzoic acid.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A This compound C Intermediate Amide A->C + B 2-Aminobenzoyl Chloride B->C D Tautomerization C->D Base E Cyclization D->E F 2-(3-(3-Cyanophenoxy)propylamino)quinazolin-4(3H)-one E->F

Caption: Proposed synthesis of a quinazolin-4-one derivative.

Experimental Protocol: Synthesis of 2-substituted-3-(3-(3-cyanophenoxy)propyl)quinazolin-4(3H)-one
  • Step 1: Acylation. In a round-bottom flask, dissolve this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (TEA, 1.2 eq) or pyridine.

  • Slowly add a solution of 2-aminobenzoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate amide.

  • Step 2: Cyclization. Dissolve the crude amide in a solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., p-toluenesulfonic acid or zinc chloride).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a base if an acidic solvent was used.

  • Precipitate the product by adding cold water, filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinazolin-4-one derivative.

Quantitative Data (Hypothetical):
CompoundStarting MaterialReagentSolventYield (%)Purity (%)
Quinazolin-4-one derivativeThis compound2-Aminobenzoyl chlorideDCM, Ethanol65-75>95

Application in the Synthesis of Dihydropyrimidine Derivatives (Biginelli-like Reaction)

A multicomponent Biginelli-like reaction offers a straightforward approach to synthesizing dihydropyrimidines. In this proposed protocol, this compound can act as the nitrogen-containing component, reacting with a β-dicarbonyl compound and an aldehyde.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound D One-Pot Reaction A->D B Aldehyde (R-CHO) B->D C β-Dicarbonyl Compound C->D E Dihydropyrimidine Derivative D->E Catalyst, Heat

Caption: Proposed Biginelli-like synthesis of a dihydropyrimidine.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
  • In a round-bottom flask, combine the aldehyde (1.0 eq), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), this compound (1.0 eq), and a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) in a suitable solvent such as ethanol or acetonitrile.

  • Reflux the reaction mixture for 2-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, filter the solid, wash it with cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data (Hypothetical):
HeterocycleStarting MaterialReagentsCatalystYield (%)Purity (%)
DihydropyrimidineThis compoundBenzaldehyde, Ethyl Acetoacetatep-TSA70-85>97
DihydropyrimidineThis compound4-Chlorobenzaldehyde, AcetylacetoneYb(OTf)₃75-90>98

Conclusion

This compound is a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide a practical foundation for the synthesis of quinazolin-4-ones and dihydropyrimidines. These proposed routes are based on well-established synthetic methodologies and offer a gateway to a diverse range of novel compounds for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Notes and Protocols for 3-(3-Aminopropoxy)benzonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 3-(3-Aminopropoxy)benzonitrile as a direct precursor or scaffold in publicly documented kinase inhibitor development. The following application notes and protocols are therefore based on the potential utility of this scaffold, drawing parallels from structurally related benzonitrile and aminopropoxy-containing molecules known to be incorporated into kinase inhibitors. The data and methodologies presented are representative examples from the broader field of kinase inhibitor discovery and should be adapted and validated for novel compounds derived from this compound.

Introduction: The Potential of the Aminopropoxy Benzonitrile Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

The this compound scaffold presents several features that make it an attractive starting point for the synthesis of novel kinase inhibitors:

  • Benzonitrile Group: The nitrile functionality is a common feature in many approved kinase inhibitors, where it can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase.

  • Aminopropoxy Linker: The flexible aminopropoxy chain allows for the introduction of various substituents that can be tailored to target specific regions of the kinase active site, potentially enhancing potency and selectivity. The terminal amino group provides a convenient handle for further chemical modifications.

  • Privileged Structure Fragment: Aromatic and heterocyclic structures are common scaffolds in kinase inhibitors, and the benzonitrile core can be elaborated to construct more complex heterocyclic systems known to exhibit kinase inhibitory activity.

This document provides a framework for researchers interested in exploring the potential of this compound in the development of inhibitors for kinases such as Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK), where similar structural motifs have been observed.

Targeted Signaling Pathways: JAK-STAT and BCR Signaling

Given the structural features of the aminopropoxy benzonitrile scaffold, it is plausible to hypothesize its utility in developing inhibitors for kinases involved in well-validated signaling pathways.

2.1. The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[1][2] Inhibitors targeting JAKs can modulate the immune response and are used in the treatment of conditions like rheumatoid arthritis and myelofibrosis.[2][3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Inhibitor This compound -derived Inhibitor Inhibitor->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Synthetic_Workflow Start This compound + Carboxylic Acid (R-COOH) Coupling Amide Coupling Reagent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-(3-(R-carboxamido)propoxy)benzonitrile Purification->Product

References

Application of 3-(3-Aminopropoxy)benzonitrile in Solid-Phase Organic Synthesis: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Extensive searches of scientific literature and chemical databases did not yield specific documented applications of 3-(3-Aminopropoxy)benzonitrile in solid-phase organic synthesis (SPOS). Benzonitrile derivatives are recognized for their versatility in organic synthesis, serving as precursors for a wide range of functional groups and finding use in the manufacturing of pharmaceuticals and other specialty chemicals.[1] This document outlines a hypothetical application of this compound as a novel, bifunctional linker for use in SPOS. The proposed protocol is based on established principles of solid-phase chemistry and is intended to serve as a conceptual guide for researchers interested in exploring new linker technologies.

Introduction: The Role of Linkers in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique that facilitates the construction of complex molecules in a stepwise manner on an insoluble solid support.[2] This methodology offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification procedures that involve simple filtration and washing steps.[2]

A critical component of SPOS is the linker, a chemical moiety that connects the growing molecule to the solid support. The choice of linker is crucial as it dictates the conditions under which the synthesized molecule can be cleaved from the resin and determines the functional group present on the product post-cleavage.

Hypothetical Application of this compound as a Linker

We propose the use of this compound as a versatile, bifunctional linker in SPOS. This molecule possesses two key functional groups: a primary amine and a nitrile.

  • The primary amine can be used to attach the linker to a variety of solid supports, such as resins functionalized with carboxylic acids or chlorotrityl chloride.

  • The nitrile group , being relatively unreactive under standard peptide coupling conditions, offers a unique handle for subsequent chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple cleavage strategies and opportunities for diversification of the final product.

Proposed Experimental Workflow

The following diagram illustrates a hypothetical workflow for the utilization of this compound as a linker in SPOS.

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_linker_attachment Linker Immobilization cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Diversification Resin Carboxy-functionalized Resin ActivatedResin Activated Resin (e.g., with HOBt/DIC) Resin->ActivatedResin Activation ImmobilizedLinker Linker-Resin Conjugate ActivatedResin->ImmobilizedLinker Amide Bond Formation Linker This compound Linker->ImmobilizedLinker CoupledProduct Peptide Chain Elongation ImmobilizedLinker->CoupledProduct Peptide Coupling BuildingBlock Fmoc-Amino Acid BuildingBlock->CoupledProduct Cleavage Cleavage from Resin CoupledProduct->Cleavage Final Deprotection ProductAmide Peptide Amide Cleavage->ProductAmide Reductive Cleavage ProductAcid Peptide Carboxylic Acid Cleavage->ProductAcid Hydrolytic Cleavage

Figure 1: Hypothetical workflow for SPOS using the proposed linker.

Hypothetical Experimental Protocols

The following protocols are illustrative and would require optimization for specific applications.

4.1. Immobilization of this compound onto Carboxy-Polystyrene Resin

  • Resin Swelling: Swell 1 g of carboxy-polystyrene resin (1 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes.

  • Activation: Drain the DCM and add a solution of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 3 mmol) and 1-Hydroxybenzotriazole (HOBt, 3 mmol) in 10 mL of dimethylformamide (DMF). Agitate the mixture for 30 minutes.

  • Linker Coupling: Add a solution of this compound (5 mmol) and N,N-Diisopropylethylamine (DIPEA, 5 mmol) in 5 mL of DMF to the activated resin. Agitate the mixture for 12 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the linker on the resin using a quantitative method such as the picric acid test for primary amines.

4.2. Synthesis of a Model Dipeptide (Phe-Gly)

  • Fmoc-Glycine Coupling: Swell the linker-functionalized resin in DMF. Add a pre-activated solution of Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Agitate for 2 hours. Wash the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin.

  • Fmoc-Phenylalanine Coupling: Add a pre-activated solution of Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Agitate for 2 hours. Wash the resin.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin.

4.3. Cleavage from the Resin

  • Reductive Cleavage to Peptide Amide: Treat the resin with a solution of sodium borohydride in a suitable solvent system to reduce the nitrile and cleave the product as a C-terminal amide.

  • Hydrolytic Cleavage to Peptide Carboxylic Acid: Treat the resin with a strong acid or base to hydrolyze the nitrile and cleave the product as a C-terminal carboxylic acid.

Hypothetical Data Presentation

The following table summarizes expected quantitative data from the synthesis of the model dipeptide.

ParameterHypothetical ValueMethod of Determination
Linker Loading0.85 mmol/gPicric Acid Assay
Dipeptide Crude Yield85%Gravimetric Analysis
Dipeptide Purity (Amide)>90%RP-HPLC
Dipeptide Purity (Acid)>85%RP-HPLC

Logical Relationship of Synthetic Components

The following diagram illustrates the logical relationship between the key components in the proposed SPOS strategy.

Logical_Relationship Resin Solid Support Linker This compound Resin->Linker Immobilization Molecule Synthesized Molecule (e.g., Peptide) Linker->Molecule Synthesis Product Final Product Molecule->Product Release Cleavage Cleavage Agent Cleavage->Product Determines Functionality

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(3-Aminopropoxy)benzonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of 3-(3-Aminopropoxy)benzonitrile, a key intermediate for various therapeutic agents. The described synthesis is designed for preclinical studies, ensuring high purity and yield suitable for further derivatization and biological evaluation. The protocol is based on a Williamson ether synthesis followed by a Gabriel amine synthesis, both well-established and scalable reactions.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The presence of a primary amine allows for diverse chemical modifications, while the benzonitrile moiety can participate in various coupling reactions or act as a key pharmacophoric element. For preclinical development, a reliable and scalable synthesis is paramount to ensure a consistent supply of high-quality material.

This document outlines a detailed protocol for the gram-scale synthesis of this compound, starting from commercially available 3-cyanophenol and N-(3-bromopropyl)phthalimide.

Proposed Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence:

  • Step 1: Williamson Ether Synthesis. 3-Cyanophenol is reacted with N-(3-bromopropyl)phthalimide in the presence of a base to form the intermediate, N-[3-(3-cyanophenoxy)propyl]phthalimide.

  • Step 2: Hydrazinolysis (Gabriel Synthesis). The phthalimide protecting group is removed from the intermediate using hydrazine hydrate to yield the desired this compound.

Experimental Protocols

Step 1: Synthesis of N-[3-(3-cyanophenoxy)propyl]phthalimide

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Cyanophenol119.12100 g0.84
N-(3-bromopropyl)phthalimide268.11248 g0.92
Potassium Carbonate (K₂CO₃), anhydrous138.21232 g1.68
Acetone58.082 L-

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-cyanophenol (100 g, 0.84 mol), N-(3-bromopropyl)phthalimide (248 g, 0.92 mol), and anhydrous potassium carbonate (232 g, 1.68 mol).

  • Add 2 L of acetone to the flask.

  • Stir the mixture vigorously and heat to reflux (approximately 56°C) under a nitrogen atmosphere.

  • Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction (disappearance of the 3-cyanophenol spot), cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetone (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford pure N-[3-(3-cyanophenoxy)propyl]phthalimide as a white crystalline solid.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield and Characterization:

ParameterValue
Expected Yield 85-95%
Appearance White crystalline solid
Purity (by HPLC) >98%
Step 2: Synthesis of this compound

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-[3-(3-cyanophenoxy)propyl]phthalimide306.32200 g0.65
Hydrazine hydrate (64% hydrazine)50.0664 mL1.28
Ethanol46.071.5 L-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Sodium Hydroxide (NaOH)40.00As needed-

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-[3-(3-cyanophenoxy)propyl]phthalimide (200 g, 0.65 mol) in 1.5 L of ethanol.

  • Add hydrazine hydrate (64 mL, 1.28 mol) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) with stirring for 4 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in 1 L of deionized water and acidify to pH 2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous solution with dichloromethane (3 x 300 mL) to remove any remaining non-basic impurities.

  • Adjust the pH of the aqueous layer to >12 with a 50% (w/v) sodium hydroxide solution, keeping the temperature below 20°C with an ice bath.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Expected Yield and Characterization:

ParameterValue
Expected Yield 80-90%
Appearance Pale yellow oil
Purity (by HPLC) >99%

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 3-Cyanophenol 3-Cyanophenol K2CO3_Acetone K2CO3, Acetone Reflux, 24h 3-Cyanophenol->K2CO3_Acetone N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->K2CO3_Acetone Intermediate N-[3-(3-cyanophenoxy)propyl]phthalimide K2CO3_Acetone->Intermediate Intermediate_ref N-[3-(3-cyanophenoxy)propyl]phthalimide Hydrazine_Ethanol Hydrazine Hydrate, Ethanol Reflux, 4h Final_Product This compound Hydrazine_Ethanol->Final_Product Intermediate_ref->Hydrazine_Ethanol

Caption: Overall synthetic scheme for this compound.

Logical Relationship of Purification Steps

Purification_Workflow Crude_Product Crude this compound in Ethanol Filtrate Concentration Concentration (Rotary Evaporation) Crude_Product->Concentration Aqueous_Dissolution Dissolution in Water & Acidification (HCl) Concentration->Aqueous_Dissolution DCM_Wash Wash with Dichloromethane (Removes non-basic impurities) Aqueous_Dissolution->DCM_Wash Basification Basification (NaOH) to pH > 12 DCM_Wash->Basification Extraction Extraction with Dichloromethane (Product into organic phase) Basification->Extraction Drying_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_Concentration Pure_Product Pure this compound Drying_Concentration->Pure_Product

Caption: Purification workflow for the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-(3-bromopropyl)phthalimide is a lachrymator; handle with care.

  • Hydrazine hydrate is toxic and corrosive; avoid inhalation and skin contact.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound, suitable for producing material for preclinical studies. The use of readily available starting materials and straightforward reaction conditions makes this an efficient and cost-effective route. The detailed purification procedure ensures high purity of the final compound, which is critical for subsequent applications in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Aminopropoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the O-alkylation of 3-hydroxybenzonitrile with a suitable 3-aminopropyl halide or a related derivative. An alternative, though less common, approach for forming the ether linkage is the Mitsunobu reaction .

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields are often attributed to side reactions. The primary cause is typically the nucleophilic nature of the amino group on the aminopropanol reagent, which can compete with the desired O-alkylation, leading to N-alkylation and di-alkylation byproducts. To mitigate this, protection of the amino group is highly recommended.

Q3: What is the recommended method to prevent N-alkylation side reactions?

A3: To prevent unwanted N-alkylation, the amino group of the 3-aminopropanol derivative should be protected before the ether synthesis. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group. The synthesis then becomes a two-step process:

  • Williamson Ether Synthesis with N-Boc-3-amino-1-propanol (or a halide/tosylate derivative).

  • Deprotection of the Boc group to yield the final product.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Expected Outcome
N-Alkylation Side Reaction Protect the amino group of the 3-aminopropyl source with a Boc group before the Williamson ether synthesis.Significant improvement in the yield of the O-alkylated product.
Incomplete Deprotonation of 3-Hydroxybenzonitrile Use a sufficiently strong base to ensure complete formation of the phenoxide. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is more effective than weaker bases like potassium carbonate (K₂CO₃).Increased reaction rate and higher conversion to the desired ether.
Elimination Side Reaction Use a primary alkyl halide (e.g., 3-bromo- or 3-chloropropanol derivative) instead of a secondary or tertiary one.[1] Maintain a moderate reaction temperature (typically 60-80°C).Minimized formation of alkene byproducts from the alkyl halide.
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[2] Reaction times can range from 4 to 24 hours.Improved reaction kinetics and higher product yield.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Action Expected Outcome
Presence of N-Alkylated and Di-Alkylated Byproducts If amine protection was not used, purification can be challenging due to similar polarities of the products. Column chromatography with a polar mobile phase (e.g., DCM/MeOH with a small amount of ammonia) may be required.Separation of the desired O-alkylated product from N-alkylated isomers.
Residual Starting Materials An aqueous workup can help remove unreacted 3-hydroxybenzonitrile (as its phenoxide salt) and the inorganic base.Cleaner crude product before final purification.
Product is an Oil or Difficult to Crystallize The free amine product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol).Formation of a crystalline solid that is often easier to purify by recrystallization and handle.

Experimental Protocols & Data

Recommended Synthesis Pathway: With Amine Protection

This two-step pathway generally provides higher yields and a cleaner product profile.

Protected_Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A 3-Hydroxybenzonitrile D tert-Butyl (3-(3-cyanophenoxy)propyl)carbamate A->D 1 B N-Boc-3-chloro-1-propanamine B->D 1 C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D 1 E tert-Butyl (3-(3-cyanophenoxy)propyl)carbamate G This compound E->G 2 F Acid (e.g., TFA or HCl) Solvent (e.g., DCM) F->G 2

Synthesis of this compound via a protected intermediate.

Protocol 1: Synthesis of tert-Butyl (3-(3-cyanophenoxy)propyl)carbamate

  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-Boc-3-chloro-1-propanamine (1.1 eq).

  • Heat the reaction mixture to 70-80°C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl (3-(3-cyanophenoxy)propyl)carbamate.

Protocol 2: Deprotection to Yield this compound

  • Dissolve the tert-butyl (3-(3-cyanophenoxy)propyl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

Alternative Synthesis Pathway: Without Amine Protection (Lower Yield)

While not recommended for high yields, this method is simpler as it avoids the protection and deprotection steps.

Unprotected_Synthesis_Workflow cluster_0 Direct Williamson Ether Synthesis A 3-Hydroxybenzonitrile D This compound + Side Products A->D 1 B 3-Chloro-1-propanamine B->D 1 C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D 1

Direct synthesis of this compound without amine protection.

Protocol 3: Direct Synthesis of this compound

  • Follow the procedure in Protocol 1, substituting N-Boc-3-chloro-1-propanamine with 3-chloro-1-propanamine hydrochloride. An additional equivalent of base is required to neutralize the hydrochloride salt.

  • The workup and purification will be more extensive due to the presence of multiple products.

Yield Comparison

The use of a protecting group for the amine significantly improves the yield of the desired O-alkylated product.

Synthesis Strategy Key Reagents Typical Yield Range (%) Primary Byproducts
With Amine Protection 3-Hydroxybenzonitrile, N-Boc-3-chloro-1-propanamine70-85% (overall)Minimal
Without Amine Protection 3-Hydroxybenzonitrile, 3-Chloro-1-propanamine20-40%N-alkylated isomer, Di-alkylated products

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific reaction conditions and purification efficiency.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Q1 Was the amine group of the aminopropanol derivative protected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What base was used to deprotonate 3-hydroxybenzonitrile? A1_Yes->Q2 P1 Probable N-alkylation and di-alkylation side reactions. A1_No->P1 S1 Implement a protection strategy (e.g., Boc protection). P1->S1 End Yield Improved S1->End A2_Strong Strong Base (e.g., NaH) Q2->A2_Strong A2_Weak Weak Base (e.g., K₂CO₃) Q2->A2_Weak Q3 Was the reaction monitored for completion? A2_Strong->Q3 P2 Incomplete deprotonation may be limiting the reaction. A2_Weak->P2 S2 Consider using a stronger base like NaH in an aprotic solvent. P2->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End P3 Reaction may not have reached completion. A3_No->P3 S3 Increase reaction time and/or temperature and monitor by TLC. P3->S3 S3->End

A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(3-Aminopropoxy)benzonitrile by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My compound is streaking badly on the TLC plate and the column. How can I fix this?

A: Streaking of basic compounds like this compound on silica gel is a common issue. The amine functionality can interact strongly and irreversibly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[1][2] This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

Q2: My compound won't move off the baseline in non-polar solvent systems, but runs at the solvent front with a small increase in polar solvent. How do I get good separation?

A: This indicates your compound is quite polar. The key is to find a solvent system with the right polarity to give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[3] This range generally provides the best separation in column chromatography.

  • Strategy 1: Gradual Polarity Increase: Start with a less polar system (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the proportion of the polar solvent in small increments (e.g., 90:10, 85:15).

  • Strategy 2: Use a Ternary System: A three-component mobile phase can offer finer control over polarity. For example, a mixture of Hexane, Ethyl Acetate, and a small amount of Methanol or Triethylamine.

  • Strategy 3: Consider a Different Stationary Phase: If you continue to struggle with silica, consider using a less acidic stationary phase like neutral or basic alumina.[1]

Q3: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A: While the benzonitrile group should be UV active, the concentration might be too low, or your crude mixture might contain UV-quenching impurities. Here are some alternative visualization techniques:

  • Ninhydrin Stain: This is an excellent choice for visualizing primary amines. After eluting the TLC plate, dry it completely and dip it into a ninhydrin solution, then gently heat it with a heat gun. Primary amines will appear as purple or pink spots.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. A positive result shows as a yellow or brown spot on a purple background.

  • Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

Q4: My purified fractions look clean by TLC, but my NMR spectrum still shows impurities. What could be the problem?

A: There are a few possibilities:

  • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system you used. Try running a TLC with a different solvent system to see if you can resolve the impurity.

  • Non-UV Active Impurities: The impurity may not be visible under UV light and may not react with your chosen stain. If you have access to a mass spectrometer, LC-MS analysis of your fractions can help identify co-eluting impurities.

  • Solvent Impurities: Ensure the solvents you are using for your NMR are of high purity.

Q5: The compound seems to be decomposing on the column. What should I do?

A: Decomposition on silica gel can occur with sensitive compounds.[4]

  • Deactivate the Silica Gel: As mentioned in Q1, adding a base like triethylamine to the eluent can deactivate the acidic sites on the silica gel.[2]

  • Use an Alternative Stationary Phase: Consider using a less harsh stationary phase like neutral alumina or Florisil.[4]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is generally preferred over gravity chromatography.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine an optimal mobile phase for the column chromatography of this compound that provides an Rf value of 0.2-0.4 for the target compound.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Capillary spotters

  • Crude this compound sample dissolved in a minimal amount of a polar solvent (e.g., Dichloromethane or Methanol)

  • Various solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp

  • Ninhydrin solution for staining

Procedure:

  • Pour a small amount of a test solvent system (e.g., 9:1 DCM:MeOH) into the developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper in the chamber to aid saturation and cover it.

  • Using a capillary spotter, carefully spot the dissolved crude sample onto the origin line of a TLC plate.

  • Place the TLC plate in the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, dip the plate in a ninhydrin solution and gently heat to visualize the amine-containing compounds.

  • Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent front).

  • Adjust the polarity of your solvent system until you achieve an Rf of ~0.3 for this compound. Remember to add 0.5-1% TEA to your final chosen solvent system to prevent streaking.

Column Chromatography Protocol

Objective: To purify crude this compound using the solvent system determined by TLC.

Materials:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Cotton or glass wool

  • Optimal mobile phase (eluent) determined from TLC, including 0.5-1% triethylamine

  • Crude this compound

  • Collection tubes/flasks

  • TLC supplies for fraction analysis

Procedure:

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a beaker, make a slurry of silica gel in your chosen mobile phase.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand.

Sample Loading:

  • Wet Loading (for samples soluble in the mobile phase):

    • Dissolve the crude product in a minimum amount of the mobile phase.

    • Carefully pipette the solution onto the top of the sand layer.

    • Allow the sample to absorb into the silica, then carefully add fresh mobile phase.

  • Dry Loading (for samples poorly soluble in the mobile phase):

    • Dissolve the crude product in a suitable volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • Collect the eluent in a series of numbered fractions.

  • Monitor the separation by spotting every few fractions on a TLC plate.

  • Once the desired compound begins to elute, collect the fractions containing it.

  • After collecting the fractions containing your pure product, you can increase the polarity of the mobile phase to elute any remaining highly polar impurities.

Fraction Analysis:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain only the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System ComponentsRatio (v/v)PolarityNotes
Dichloromethane : Methanol95 : 5 to 80 : 20Medium-HighA good starting point for polar compounds.
Ethyl Acetate : Hexane30 : 70 to 70 : 30Low-MediumClassic system, may require a more polar co-solvent.
Dichloromethane : Methanol : NH₄OH90 : 9 : 1HighFor very polar amines that exhibit significant streaking.
Ethyl Acetate : Hexane : TEA50 : 49 : 1MediumGood for moderately polar amines to prevent streaking.

Table 2: Common Visualization Reagents for Amines

ReagentPreparationVisualizationTarget Functionality
UV Light N/ADark spots on a fluorescent backgroundAromatic rings, conjugated systems
Ninhydrin 0.2 g in 100 mL ethanolPurple/pink spots upon heatingPrimary and secondary amines
KMnO₄ Stain 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 g NaOH in 200 mL H₂OYellow/brown spots on a purple backgroundOxidizable groups (alkenes, alcohols, amines)
Iodine Iodine crystals in a sealed chamberBrown spotsGeneral for most organic compounds

Visualization

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_analysis Analysis & Isolation cluster_troubleshooting Troubleshooting Loop TLC 1. TLC Analysis (Find solvent system with Rf ~0.3) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Optimized Mobile Phase Crude Crude Product Crude->TLC Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Check_Rf Rf out of 0.2-0.4 range? Analyze->Check_Rf Check_Streak Streaking? Analyze->Check_Streak Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Check_Rf->TLC Adjust Polarity Check_Streak->TLC Add TEA/NH4OH

Caption: Workflow for the purification of this compound.

References

Common impurities in 3-(3-Aminopropoxy)benzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Aminopropoxy)benzonitrile. The information focuses on identifying and removing common impurities that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

Based on the common synthetic routes, impurities in this compound can be categorized by their origin: starting materials, intermediates, byproducts from the ether synthesis step, and byproducts from the nitrile reduction step.

Q2: How can I detect the presence of these impurities?

A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying organic impurities. Gas Chromatography (GC) can be used for volatile impurities and residual solvents. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are invaluable for identifying the structure of unknown impurities.

Q3: What are the general strategies for removing these impurities?

The choice of purification method depends on the nature of the impurity. Common techniques include:

  • Recrystallization: Effective for removing impurities with different solubility profiles from the desired product.

  • Column Chromatography: A versatile method for separating a wide range of impurities based on their polarity.

  • Distillation: Suitable for removing volatile impurities or for purifying the final product if it is a liquid.

  • Acid-Base Extraction: Useful for separating acidic or basic impurities from the neutral product.

Troubleshooting Guides

Issue 1: My final product shows a low purity by HPLC with several uncharacterized peaks.

Possible Cause: Incomplete reaction or the presence of side products from the synthesis.

Troubleshooting Steps:

  • Identify the Impurities: Use LC-MS or GC-MS to get the molecular weights of the impurity peaks. Compare these with the expected molecular weights of starting materials, intermediates, and common byproducts (see Table 1).

  • Optimize Reaction Conditions:

    • Williamson Ether Synthesis: Ensure complete deprotonation of 3-hydroxybenzonitrile by using a sufficiently strong base. Control the temperature to minimize elimination byproducts.[1]

    • Nitrile Reduction: The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amines.[2][3]

  • Select an Appropriate Purification Method: Based on the identity of the major impurities, choose a suitable purification technique as described in the FAQs.

Issue 2: My NMR spectrum shows signals that do not correspond to this compound.

Possible Cause: Presence of structurally related impurities.

Troubleshooting Steps:

  • Analyze the NMR Spectrum: Look for characteristic signals of potential impurities. For example, an aldehyde proton signal (~9-10 ppm) might indicate an impurity from an incomplete nitrile reduction.

  • Consult Reference Spectra: If available, compare your spectrum with reference spectra of the starting materials and expected intermediates.

  • Perform 2D NMR Experiments: Techniques like COSY and HMQC can help in elucidating the structure of unknown impurities.

Common Impurities and Their Characteristics

A summary of potential impurities, their sources, and typical removal methods is provided in the table below.

Impurity NameStructureProbable SourceTypical Removal Method
3-HydroxybenzonitrileUnreacted starting material from Williamson ether synthesis.Column Chromatography, Acid-Base Extraction
3-(3-Chloropropoxy)benzonitrileUnreacted intermediate from Williamson ether synthesis (if using 3-chloropropanenitrile).Column Chromatography
3-(3-Oxopropoxy)benzonitrilePartial reduction of the nitrile group during the final step.Column Chromatography
Bis[3-(3-cyanopropoxy)phenyl]amineDimerization byproduct during nitrile reduction.[2]Column Chromatography
Residual Solvents (e.g., THF, Ethanol)N/ASolvents used in the synthesis and purification steps.High-vacuum drying, Distillation

Table 1. Common Impurities in this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The polarity gradient should be optimized based on the separation of the desired product from its impurities, as monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Impurity Identification by LC-MS

This protocol outlines a general method for identifying impurities using Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Flow Rate: A flow rate of 0.5 mL/min is a good starting point.

    • Injection Volume: Inject 5-10 µL of the sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range that includes the molecular weights of the expected product and all potential impurities.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the retention times and molecular weights of the separated components.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials (3-Hydroxybenzonitrile, etc.) ether_synthesis Williamson Ether Synthesis start->ether_synthesis nitrile_reduction Nitrile Reduction ether_synthesis->nitrile_reduction crude_product Crude Product nitrile_reduction->crude_product analysis Impurity Analysis (HPLC, LC-MS, NMR) crude_product->analysis purification Purification (Column Chromatography) analysis->purification pure_product Pure this compound purification->pure_product troubleshooting_logic cluster_identification Impurity Identification cluster_source Source Determination cluster_removal Removal Strategy start Impure Sample Detected hplc HPLC Analysis start->hplc lcms LC-MS for MW hplc->lcms nmr NMR for Structure lcms->nmr starting_materials Unreacted Starting Materials nmr->starting_materials Identified Impurity side_reactions Side-Reaction Byproducts nmr->side_reactions Identified Impurity chromatography Column Chromatography starting_materials->chromatography extraction Acid-Base Extraction starting_materials->extraction side_reactions->chromatography recrystallization Recrystallization side_reactions->recrystallization end Pure Product chromatography->end recrystallization->end extraction->end

References

Technical Support Center: Optimizing Coupling Reactions with 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for coupling reactions with 3-(3-aminopropoxy)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

General Considerations for this compound

The structure of this compound presents unique considerations for various coupling reactions due to the presence of a primary amine, a nitrile group, and an aromatic ring. The primary amine is a potent nucleophile and can also act as a ligand for metal catalysts. The nitrile group is generally stable but can influence the electronic properties of the aromatic ring. Careful selection of reaction conditions is crucial to achieve high yields and minimize side products.

Amide Coupling Reactions

Amide bond formation is a common transformation involving the primary amine of this compound and a carboxylic acid.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: What are the recommended coupling reagents for forming an amide bond with this compound?

A1: For efficient amide bond formation with primary amines like the one in this compound, several modern coupling reagents are recommended. Carbodiimide-based reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), are effective. Uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient and are often used with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).

Q2: My amide coupling reaction is sluggish and gives low yields. What are the potential causes and how can I improve it?

A2: Low yields in amide coupling reactions can stem from several factors:

  • Insufficient activation of the carboxylic acid: Ensure you are using an adequate amount of coupling reagent (typically 1.1-1.5 equivalents).

  • Inappropriate base: The choice of base is critical. For uronium-based coupling reagents, a non-nucleophilic organic base like DIPEA is preferred.

  • Solvent issues: Ensure you are using a dry, aprotic solvent such as DMF, DCM, or THF.

  • Reaction temperature: While most amide couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive coupling partners.

Troubleshooting Guide - Amide Coupling
Problem Possible Cause Suggested Solution
Low to no product formation Ineffective coupling reagentSwitch to a more powerful coupling reagent like HATU or HBTU.
Inactive carboxylic acidEnsure the carboxylic acid is pure and dry. Consider converting it to an acid chloride for reaction with the amine.
Low reaction temperatureGently heat the reaction mixture to 40-50 °C.
Multiple side products Side reactions of the coupling reagentUse additives like HOBt to suppress side reactions.
Degradation of starting materials or productMonitor the reaction by TLC or LC-MS to avoid prolonged reaction times.
Difficult purification Excess coupling reagent and byproductsPerform an aqueous workup to remove water-soluble byproducts. Acidic and basic washes can help remove unreacted starting materials.
Experimental Protocol: Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.05 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_amine Add this compound start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Buchwald-Hartwig Amination

In this reaction, this compound serves as the amine coupling partner with an aryl halide or triflate.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: What are the key parameters for a successful Buchwald-Hartwig amination with this compound?

A1: A successful Buchwald-Hartwig amination depends on the careful selection of the palladium catalyst, ligand, base, and solvent.[1]

  • Palladium Precatalyst: Pd2(dba)3 or Pd(OAc)2 are commonly used.[1]

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. The choice of ligand can be critical and may require screening.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q2: I am observing significant decomposition of my starting materials. What could be the cause?

A2: Decomposition can be caused by an overly high reaction temperature or an inappropriate choice of base. Some functional groups may be sensitive to the strongly basic conditions. Consider using a milder base like Cs2CO3 and optimizing the reaction temperature. Also, ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

Troubleshooting Guide - Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low Yield Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere.
Poor choice of ligandScreen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Suboptimal baseTry different bases such as NaOtBu, K3PO4, or Cs2CO3.
Dehalogenation of Aryl Halide Presence of a hydride sourceUse a non-protic solvent and a base that is not a hydride donor.
Catalyst system favors reductionUse a more sterically hindered ligand to promote cross-coupling.
Homocoupling of Aryl Halide Catalyst deactivationEnsure rigorous exclusion of oxygen from the reaction.
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd2(dba)3 (2 mol%), and the phosphine ligand (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.2 eq) in anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig? check_catalyst Check Catalyst and Ligand Quality start->check_catalyst check_ligand Screen Different Ligands (XPhos, SPhos, RuPhos) check_catalyst->check_ligand check_base Screen Different Bases (NaOtBu, Cs2CO3, K3PO4) check_temp Optimize Temperature check_base->check_temp check_ligand->check_base side_reaction Significant Side Reactions? check_temp->side_reaction dehalogenation Dehalogenation Observed side_reaction->dehalogenation Yes, Dehalogenation homocoupling Homocoupling Observed side_reaction->homocoupling Yes, Homocoupling success Improved Yield side_reaction->success No solution_dehalogenation Use Bulky Ligand Ensure Anhydrous Solvent dehalogenation->solution_dehalogenation solution_homocoupling Ensure Rigorous O2 Exclusion homocoupling->solution_homocoupling solution_dehalogenation->success solution_homocoupling->success

Suzuki and Sonogashira Coupling Reactions

For Suzuki and Sonogashira reactions where the benzonitrile moiety would be part of the aryl halide or triflate partner, the primary amine of the aminopropoxy chain requires protection to prevent it from interfering with the catalytic cycle.

Frequently Asked Questions (FAQs) - Suzuki and Sonogashira Coupling

Q1: Do I need to protect the primary amine in this compound for Suzuki or Sonogashira coupling?

A1: Yes, it is highly recommended to protect the primary amine. The unprotected amine can act as a nucleophile or a ligand to the palladium catalyst, leading to catalyst inhibition, side reactions, and low yields of the desired product.

Q2: What are suitable protecting groups for the primary amine?

A2: The choice of protecting group is crucial. It must be stable to the reaction conditions of the coupling reaction and easily removable afterward.

  • Boc (tert-butoxycarbonyl): This is a common and versatile protecting group, stable to the basic conditions of most Suzuki and Sonogashira couplings. It is readily removed with acid (e.g., TFA in DCM).

  • Cbz (carboxybenzyl): Stable to mildly acidic and basic conditions, it is typically removed by hydrogenolysis, which is compatible with the nitrile group.

  • Ac (acetyl): While simple, its removal often requires harsh acidic or basic hydrolysis, which might also hydrolyze the nitrile group.

Q3: My Suzuki coupling is giving a low yield despite protecting the amine. What else could be wrong?

A3: Low yields in Suzuki coupling can be due to several factors:

  • Boronic acid quality: Boronic acids can degrade over time. Use fresh, high-quality boronic acid or more stable derivatives like pinacol esters.

  • Base quality: The base should be finely powdered and anhydrous. Common bases include K2CO3, K3PO4, and Cs2CO3.

  • Solvent and degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used.

  • Catalyst system: The combination of palladium source and ligand is critical. For challenging substrates, consider using a pre-formed catalyst or a more advanced ligand system.

Q4: I am observing significant homocoupling of the alkyne in my Sonogashira reaction. How can I minimize this?

A4: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. To minimize it:

  • Rigorous degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere.

  • Copper-free conditions: While copper(I) is a co-catalyst that accelerates the reaction, it also promotes homocoupling. Copper-free Sonogashira protocols are available and may be beneficial.

  • Controlled addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling pathway.

Troubleshooting Guide - Suzuki and Sonogashira Coupling
Problem Possible Cause Suggested Solution
Low Yield Incomplete amine protectionConfirm complete protection of the amine by NMR before proceeding with the coupling.
Poor quality boronic acid (Suzuki)Use fresh boronic acid or a more stable derivative (e.g., pinacol ester).
Catalyst deactivationEnsure rigorous exclusion of oxygen. Consider a more robust catalyst system.
Significant Homocoupling (Sonogashira) Presence of oxygenThoroughly degas all reagents and solvents.
Copper-catalyzed side reactionSwitch to a copper-free Sonogashira protocol.
Dehalogenation Unsuitable base or solventUse a non-protic solvent and a non-hydroxide base.
General Experimental Protocol: Suzuki Coupling (with Boc-protected amine)
  • Protect the primary amine of this compound with a Boc group using standard procedures. The aryl halide or triflate of this protected molecule is then used in the coupling.

  • In a Schlenk flask, combine the Boc-protected aryl halide (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotect the Boc group using TFA in DCM.

Suzuki_Sonogashira_Workflow cluster_protection Amine Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection & Final Product start This compound (as Aryl-X) protect Protect Amine (e.g., Boc) start->protect protected_sm Protected Starting Material protect->protected_sm setup Combine with Coupling Partner, Catalyst, and Base protected_sm->setup react Heat under Inert Atmosphere setup->react monitor Monitor Reaction react->monitor monitor->react Incomplete workup Workup and Purify monitor->workup Complete deprotect Deprotect Amine workup->deprotect final_product Final Coupled Product deprotect->final_product

References

Troubleshooting unexpected side reactions in 3-(3-Aminopropoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-(3-Aminopropoxy)benzonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Section 1: Williamson Ether Synthesis of 3-(3-halopropoxy)benzonitrile

The initial step in the synthesis of this compound typically involves the Williamson ether synthesis, where 3-cyanophenol is reacted with a 3-halo-1-propanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) or a propyl derivative with a good leaving group (e.g., tosylate) in the presence of a base.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in this step can arise from several factors. The most common culprits are incomplete reaction, improper reaction conditions, or the formation of side products. Refer to the table below for a summary of potential issues and solutions.

Potential CauseRecommended Troubleshooting Steps
Incomplete Deprotonation of 3-cyanophenol - Ensure a sufficiently strong base is used (e.g., NaH, K₂CO₃, NaOH). - Use at least one molar equivalent of the base. - Ensure all reagents and solvents are anhydrous, as water can quench the base.
Suboptimal Reaction Temperature - The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 50 to 100 °C.[1] - Monitor the reaction progress by TLC to determine the optimal temperature and time.
Poor Solubility of Reagents - Use a suitable polar aprotic solvent such as DMF or acetonitrile to ensure all reactants are dissolved.[1]
Side Reaction: C-alkylation - The phenoxide ion is an ambident nucleophile. To favor O-alkylation, use a polar aprotic solvent (e.g., DMF, DMSO).[2][3] Protic solvents can solvate the oxygen atom, making the carbon atom more nucleophilic.[3]
Side Reaction: Hydrolysis of Nitrile - Avoid harsh acidic or basic conditions and prolonged heating, which can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.[4][5][6][7][8]

Q2: I've isolated my product, but it's impure. What are the likely side products and how can I identify them?

A2: Several side products can form during the Williamson ether synthesis. The most common are detailed below.

Side ProductStructureIdentification MethodFormation Mechanism
C-alkylated Isomer Isomer of the desired productNMR, LC-MSAlkylation occurs on the aromatic ring instead of the phenolic oxygen.[3][9][10][11]
3-Hydroxybenzonitrile (starting material) C₇H₅NOTLC, GC-MSIncomplete reaction.
Bis(3-cyanophenoxy)propane C₁₇H₁₄N₂O₂NMR, MSReaction of the product with another molecule of 3-cyanophenoxide.
3-(Allyloxy)benzonitrile C₁₀H₉NONMR, MSElimination reaction of the 3-halopropyl intermediate.
3-Hydroxybenzamide / 3-Hydroxybenzoic acid C₇H₇NO₂ / C₇H₆O₃IR (C=O stretch), LC-MSHydrolysis of the nitrile group under the reaction conditions.[4][5][6][7][8]

Q3: How can I minimize the formation of the C-alkylated side product?

A3: Minimizing C-alkylation is crucial for maximizing the yield of the desired O-alkylated product.[3] The choice of solvent and counter-ion plays a significant role.

  • Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[2] Protic solvents like water or ethanol can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[3]

  • Base/Counter-ion: Using a base with a larger cation, such as potassium carbonate (K₂CO₃), can sometimes favor O-alkylation.[2]

Section 2: Conversion to this compound

This step involves the conversion of the terminal halide (or other leaving group) of the intermediate to an amine. Common methods include reaction with ammonia, a protected amine equivalent, or conversion to an azide followed by reduction.

Q4: I am attempting to convert the halo-intermediate to the amine using ammonia, but I am getting a mixture of products. Why is this happening?

A4: Direct amination with ammonia can lead to overalkylation, resulting in the formation of secondary and tertiary amines as significant byproducts. The initially formed primary amine is also a nucleophile and can react with the starting halo-intermediate.

To avoid this, consider one of the following strategies:

  • Use a large excess of ammonia: This will statistically favor the reaction of the halo-intermediate with ammonia over the primary amine product.

  • Gabriel Synthesis: React the halo-intermediate with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is specifically designed to prevent overalkylation.

  • Azide Reduction: Convert the halo-intermediate to an azide, which is then reduced to the primary amine. This is a clean and high-yielding method.

Q5: I used the azide reduction method, but my final product shows an unexpected peak in the IR spectrum around 2100 cm⁻¹. What could this be?

A5: A sharp, strong peak around 2100 cm⁻¹ is characteristic of an azide (N₃) stretching vibration. This indicates that the reduction of the azide intermediate to the primary amine was incomplete.

Troubleshooting Incomplete Azide Reduction:

Potential CauseRecommended Troubleshooting Steps
Insufficient Reducing Agent - Ensure at least the stoichiometric amount of the reducing agent (e.g., LiAlH₄, H₂/Pd-C, PPh₃/H₂O) is used.
Deactivated Catalyst (for catalytic hydrogenation) - Use fresh palladium on carbon catalyst. - Ensure the reaction system is free of catalyst poisons.
Suboptimal Reaction Conditions - Check the recommended temperature and reaction time for the specific reducing agent being used. - Ensure adequate mixing to facilitate contact between the reactants and catalyst.

Q6: Can the nitrile group be reduced during the conversion of the halo-intermediate to the amine?

A6: Yes, the nitrile group is susceptible to reduction by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). If LiAlH₄ is used to reduce an azide intermediate, it can also reduce the nitrile to a primary amine.

To selectively reduce the azide without affecting the nitrile group, consider the following methods:

  • Staudinger Reaction: Treatment of the azide with triphenylphosphine (PPh₃) followed by hydrolysis.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This method is often selective for the reduction of azides in the presence of nitriles, although careful optimization of reaction conditions may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Chloropropoxy)benzonitrile (Williamson Ether Synthesis)
  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of 3-cyanophenol).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(3-chloropropoxy)benzonitrile.

Protocol 2: Synthesis of this compound via Azide Reduction
  • Synthesis of 3-(3-Azidopropoxy)benzonitrile:

    • Dissolve 3-(3-chloropropoxy)benzonitrile (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and stir the mixture at 90 °C for 12 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide intermediate, which can often be used in the next step without further purification.

  • Reduction to this compound:

    • Dissolve the crude 3-(3-azidopropoxy)benzonitrile in methanol or ethanol.

    • Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Visualizations

Synthesis_Pathway 3-Cyanophenol 3-Cyanophenol Intermediate 3-(3-Halopropoxy)benzonitrile 3-Cyanophenol->Intermediate 3-Halo-1-propanol 3-Halo-1-propanol 3-Halo-1-propanol->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Williamson Ether Synthesis Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Azide_Source Azide Source (e.g., NaN₃) Azide_Intermediate 3-(3-Azidopropoxy)benzonitrile Azide_Source->Azide_Intermediate Nucleophilic Substitution Reducing_Agent Reducing Agent (e.g., H₂/Pd-C) Final_Product This compound Reducing_Agent->Final_Product Azide Reduction Intermediate->Azide_Intermediate Azide_Intermediate->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product in Williamson Ether Synthesis Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Conditions Are temperature and solvent optimal? Check_Base->Check_Conditions Yes Solution_Base Use stronger/anhydrous base Check_Base->Solution_Base No Analyze_Impurities Analyze impurities by NMR/LC-MS Check_Conditions->Analyze_Impurities Yes Solution_Conditions Optimize temperature; Use polar aprotic solvent Check_Conditions->Solution_Conditions No C_Alkylation C-Alkylation Detected Analyze_Impurities->C_Alkylation Hydrolysis Nitrile Hydrolysis Detected Analyze_Impurities->Hydrolysis Solution_C_Alkylation Switch to polar aprotic solvent (e.g., DMF, DMSO) C_Alkylation->Solution_C_Alkylation Solution_Hydrolysis Use milder conditions; Reduce reaction time Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting workflow for Williamson ether synthesis step.

References

How to prevent the degradation of 3-(3-Aminopropoxy)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(3-Aminopropoxy)benzonitrile during storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C, sealed in a dry environment[1]. It is crucial to protect the compound from light and moisture to minimize degradation.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two primary degradation pathways are hydrolysis of the nitrile group and oxidation of the aminopropoxy chain.

  • Hydrolysis: The benzonitrile group can hydrolyze under acidic or basic conditions to form 3-(3-Aminopropoxy)benzamide as an intermediate, which can further hydrolyze to 3-(3-Aminopropoxy)benzoic acid.

  • Oxidation: The primary amine in the aminopropoxy side chain is susceptible to oxidation, which can lead to the formation of various oxidation products, potentially including imines, aldehydes, or further degradation products.

Q3: How can I detect degradation of my this compound sample?

Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Q4: What are the visible signs of degradation?

Visible signs of degradation may include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping of a solid), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis. Degradation of the compound.1. Verify the storage conditions (temperature, light, and moisture exposure). 2. Review the sample preparation procedure to ensure the compound was not exposed to harsh conditions (e.g., extreme pH, high temperature). 3. Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.
Decreased purity of the compound over time. Inadequate storage conditions.1. Ensure the storage container is tightly sealed and flushed with an inert gas. 2. Confirm that the storage temperature is consistently maintained at 2-8°C. 3. Protect the compound from all light sources by using an amber vial or storing it in a dark place.
Inconsistent experimental results. Use of a degraded sample.1. Always use a freshly opened or recently verified sample for critical experiments. 2. Re-analyze the purity of the stored compound before use. 3. If degradation is suspected, purify the compound or obtain a new batch.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under common stress conditions.

G Potential Degradation Pathways of this compound parent This compound hydrolysis_intermediate 3-(3-Aminopropoxy)benzamide parent->hydrolysis_intermediate Hydrolysis (H₂O, H⁺/OH⁻) oxidation_products Oxidation Products (e.g., imines, aldehydes) parent->oxidation_products Oxidation ([O]) hydrolysis_final 3-(3-Aminopropoxy)benzoic acid hydrolysis_intermediate->hydrolysis_final Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for monitoring the degradation of this compound.

Instrumentation:

  • HPLC with a DAD or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient elution is recommended to separate the parent compound from its more polar degradation products.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Detection:

  • Monitor at the λmax of this compound (determine by UV scan).

Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products. These studies are essential for validating the stability-indicating nature of the analytical method.

Workflow for Forced Degradation Studies:

G Workflow for Forced Degradation Studies start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize_acid->analyze neutralize_base->analyze

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • To a solution of the compound, add an equal volume of 0.1 M HCl.

    • Heat the mixture at 60°C and take samples at various time points (e.g., 0, 2, 6, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a solution of the compound, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at 60°C and take samples at various time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Monitor the reaction over time and take samples at appropriate intervals.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples after exposure.

By following these guidelines, researchers can ensure the integrity of their this compound samples and obtain reliable and reproducible experimental results.

References

Dealing with poor solubility of 3-(3-Aminopropoxy)benzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-(3-Aminopropoxy)benzonitrile in various reaction media.

Troubleshooting Guide: Dealing with Poor Solubility

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide presents a systematic approach to addressing this common issue, starting with simple techniques and progressing to more advanced solutions.

ProblemPotential CauseRecommended Solution(s)
Incomplete or No Dissolution Low intrinsic solubility of this compound in the selected solvent.1. Solvent Screening: Test solubility in a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points. 2. Co-solvent System: Introduce a small amount of a "good" solvent (e.g., DMSO, DMF) to the primary reaction solvent to enhance overall solvating power. 3. Increase Temperature: Gently warming the mixture can significantly increase solubility. Monitor for potential degradation of starting materials or reagents.
Precipitation Upon Cooling The compound has low solubility at lower temperatures.1. Maintain Reaction Temperature: If the reaction tolerates it, maintain a higher temperature throughout the process. 2. Co-solvent System: Employ a co-solvent that improves solubility at the lower temperature.
Slow or Incomplete Reaction Despite Apparent Dissolution The concentration of the dissolved reactant is too low for an efficient reaction rate.1. Increase Solvent Volume: If practical, increase the total volume of the solvent. 2. Solubility Enhancement Techniques: Utilize methods such as sonication or the addition of a co-solvent to increase the dissolved concentration.
Formation of a Heterogeneous Mixture Incompatibility of the reactant with the solvent system.1. Particle Size Reduction: Grinding the solid this compound to a finer powder increases the surface area, which can improve the rate of dissolution. 2. Sonication: Use an ultrasonic bath to aid in the dissolution process through cavitation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Based on its structure, which includes a polar aminopropoxy group and a moderately polar benzonitrile group, this compound is expected to be more soluble in polar solvents. Its solubility in non-polar solvents is likely to be limited. The primary amine also allows for salt formation in acidic conditions, which can significantly increase aqueous solubility.

Q2: Which organic solvents are recommended for dissolving this compound?

Polar aprotic solvents are generally the best choice. Below is a table of estimated solubility in common laboratory solvents.

SolventPolarityEstimated Solubility
Dimethyl Sulfoxide (DMSO)HighHigh
N,N-Dimethylformamide (DMF)HighHigh
Tetrahydrofuran (THF)ModerateModerate
Acetonitrile (ACN)ModerateModerate
Dichloromethane (DCM)LowLow to Moderate
TolueneLowLow
HexaneVery LowInsoluble

Q3: How can I use a co-solvent system to improve solubility?

Start by dissolving this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO). Then, add this solution to the bulk reaction solvent. It is crucial to determine the optimal ratio of the co-solvent to the primary solvent to ensure the reactant remains in solution throughout the reaction.

Q4: Can pH adjustment be used to improve the solubility of this compound in aqueous media?

Yes. The presence of a primary amine (pKa is predicted to be around 9.44) means that in acidic conditions (pH < 8), the amine will be protonated to form an ammonium salt.[1] This salt form is significantly more water-soluble than the free base.

Q5: Are there any alternative methods if solvent-based approaches fail?

For reactions that are difficult to homogenize, solid-state or slurry-based reaction conditions can be explored. Techniques like ball milling can facilitate reactions between solids without the need for a solvent.[2][3]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly determine a suitable solvent or co-solvent system for a reaction.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, THF, ACN, DCM, Toluene)

  • Small vials (e.g., 1 mL)

  • Vortex mixer

  • Magnetic stir plate and stir bars

Procedure:

  • Place a small, known amount of this compound (e.g., 5 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Vortex each vial for 1-2 minutes.

  • Observe for complete dissolution. If not fully dissolved, gently warm the vial while stirring and observe any changes.

  • For co-solvent testing, start with a solvent where the compound is poorly soluble. Add a high-solubility solvent (e.g., DMSO) dropwise until dissolution is achieved. Record the approximate solvent ratio.

Protocol 2: General Procedure for Acylation of Poorly Soluble this compound

Objective: To perform an N-acylation reaction when the starting amine has limited solubility.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base (e.g., triethylamine or pyridine)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a minimal amount of anhydrous DMF or DMSO dropwise while stirring until the starting material dissolves completely.

  • Add the base (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, proceed with a standard aqueous workup.

Protocol 3: General Procedure for Alkylation of Poorly Soluble this compound

Objective: To perform an N-alkylation reaction on the poorly soluble amine.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or DMF

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (2.0 eq).

  • Add anhydrous NMP or DMF to dissolve the starting materials. Gentle heating may be required.

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, perform an appropriate aqueous workup to isolate the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Strategy cluster_reaction Reaction start Start: Poorly Soluble This compound grind Particle Size Reduction (Optional) start->grind solvent_screen Solvent Screening grind->solvent_screen cosolvent Co-solvent Addition solvent_screen->cosolvent If needed heating Heating cosolvent->heating If needed sonication Sonication heating->sonication If needed reaction Homogeneous Reaction sonication->reaction

Caption: Workflow for addressing poor solubility.

signaling_pathway Poorly_Soluble_Reactant Poorly Soluble Reactant (Solid) Dissolved_Reactant Dissolved Reactant (Solution) Poorly_Soluble_Reactant->Dissolved_Reactant Solubilization (e.g., Co-solvent, Heat) Product Product Dissolved_Reactant->Product Chemical Reaction

Caption: Logical relationship of solubility and reaction.

References

Analytical challenges in the characterization of 3-(3-Aminopropoxy)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges encountered during the characterization of 3-(3-Aminopropoxy)benzonitrile derivatives.

I. Troubleshooting Guides

This section offers structured guidance to resolve common issues in the analytical characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

The primary amino group in this compound derivatives can lead to challenging peak shapes and retention time variability in reversed-phase HPLC.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amino group and acidic silanols on the silica-based column packing.[1][2][3] - Mobile phase pH is close to the pKa of the analyte, causing it to be present in both ionized and non-ionized forms.[3] - Column overload.[2]- Use a lower pH mobile phase (e.g., pH 2.5-3.5) to protonate the silanol groups and the basic analyte. - Employ an end-capped column or a column with a polar-embedded phase to shield the silanols.[3] - Add a competing base, such as triethylamine (TEA), to the mobile phase (use with caution as it can impact MS compatibility).[4] - Reduce the sample concentration or injection volume.[2]
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column degradation.- Ensure accurate and consistent mobile phase preparation, especially the buffer concentration and pH. - Use a column oven to maintain a stable temperature. - Use a guard column to protect the analytical column and flush the column regularly with a strong solvent.[2]
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column chemistry.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. - Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or diluent.- Implement a robust needle wash protocol. - Prepare fresh mobile phase and sample diluent.
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the MS analysis of this compound derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Ionization Efficiency - Suboptimal mobile phase pH for ESI. - Inappropriate source parameters.- For positive ion mode, ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation of the amino group. - Optimize source parameters such as capillary voltage, gas flow, and temperature.
In-source Fragmentation - High source temperature or cone voltage.- Reduce the source temperature and cone/fragmentor voltage to minimize unintended fragmentation.
Ambiguous Fragmentation Pattern - Lack of predictable fragmentation pathways.- Perform MS/MS experiments at varying collision energies to establish a fragmentation tree. - Compare the fragmentation of the parent compound with that of suspected impurities or degradation products. The primary fragmentation for benzonitrile itself often involves the loss of HCN/HNC.[5]
Adduct Formation - Presence of salts in the mobile phase or sample.- Use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile salts like phosphate. - If salts are necessary for chromatography, consider post-column addition of a modifier to improve ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the structural elucidation of this compound derivatives and their impurities.

ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks for -NH2 and -CH2- Protons - Proton exchange with residual water in the NMR solvent. - Quadrupole broadening from the nitrogen atom.- Use fresh, high-purity deuterated solvents. - For the NH2 protons, consider adding a drop of D2O to exchange the labile protons, which will cause the signal to disappear, aiding in its identification.
Complex Aromatic Region - Overlapping signals from multiple aromatic protons.- Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and assign proton-proton and proton-carbon correlations.
Difficulty in Assigning Propoxy Chain Signals - Similar chemical environments of the methylene groups.- Use 2D NMR (COSY, HSQC, HMBC) to trace the connectivity from the aromatic ring through the ether linkage to the terminal amino group.
Low Signal-to-Noise Ratio - Insufficient sample concentration.- Increase the number of scans to improve the signal-to-noise ratio. - Ensure the sample is fully dissolved and the solution is homogeneous.

II. Frequently Asked Questions (FAQs)

Q1: What are the key stability challenges for this compound derivatives?

A1: Due to the presence of the aminopropoxy group, these derivatives can be susceptible to oxidative degradation. The benzonitrile group can be liable to hydrolysis under strong acidic or basic conditions, potentially converting the nitrile to a carboxylic acid or amide.[6] It is recommended to store these compounds in a cool, dark, and inert environment.

Q2: How can I perform a forced degradation study for a this compound derivative?

A2: A forced degradation study should expose the compound to various stress conditions to understand its degradation pathways.[7][8] A typical study includes:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Heating the solid sample (e.g., at 105°C).

  • Photolytic Degradation: Exposing the sample to UV and visible light.

The degradation should be monitored by a stability-indicating HPLC method.

Q3: What are the expected 1H NMR signals for the 3-(3-Aminopropoxy) moiety?

A3: The 3-(3-Aminopropoxy) chain will typically show three distinct signals:

  • A triplet around 4.0-4.2 ppm for the methylene group attached to the oxygen (-O-CH2-).

  • A multiplet (often a pentet) around 1.9-2.1 ppm for the central methylene group (-CH2-).

  • A triplet around 2.8-3.0 ppm for the methylene group attached to the nitrogen (-CH2-NH2). The exact chemical shifts can vary depending on the solvent and other substituents on the benzonitrile ring.

Q4: What are the characteristic mass spectrometric fragmentations to expect from this compound derivatives?

A4: In positive ion ESI-MS/MS, common fragmentation pathways would likely involve:

  • Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage), which is a dominant fragmentation mode for aliphatic amines.[9]

  • Loss of the aminopropoxy side chain.

  • Fragmentation of the propoxy chain itself.

  • Loss of small neutral molecules like ammonia.

Q5: I am observing significant peak tailing for my this compound derivative in reversed-phase HPLC. What is the first thing I should try?

A5: The most common cause of peak tailing for basic compounds like this is the interaction with residual silanol groups on the column.[1] The first and most effective step is to lower the pH of your mobile phase to around 2.5-3.5 using an additive like formic acid or trifluoroacetic acid. This protonates both your compound and the silanol groups, minimizing the undesirable secondary interactions.

III. Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Protocol 2: Generic LC-MS/MS Method for Identification
  • LC System: Use the HPLC conditions from Protocol 1.

  • Mass Spectrometer: ESI source, positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350°C.

  • Fragmentor Voltage: 120 V.

  • Scan Range: m/z 50-500.

  • MS/MS: Perform product ion scans on the protonated molecule [M+H]+ at various collision energies (e.g., 10, 20, 30 eV) to generate a fragmentation spectrum.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). Add TMS as an internal standard if required.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to aid in complete structural assignment.

IV. Visualized Workflows and Pathways

HPLC_Troubleshooting_Workflow start Peak Tailing Observed in HPLC check_all_peaks Does it affect all peaks? start->check_all_peaks check_overload Is the column overloaded? check_all_peaks->check_overload Yes check_basic Is the analyte a basic compound? check_all_peaks->check_basic No all_peaks_tail Yes reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_extracolumn Check for extra-column band broadening (tubing, connections) check_overload->check_extracolumn No end_node Peak Shape Improved reduce_conc->end_node check_extracolumn->end_node specific_peaks_tail No lower_ph Lower mobile phase pH (2.5-3.5) check_basic->lower_ph Yes basic_compound Yes use_endcapped Use end-capped or polar-embedded column lower_ph->use_endcapped add_additive Consider adding a competing base (e.g., TEA) lower_ph->add_additive lower_ph->end_node use_endcapped->end_node add_additive->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Impurity_Elucidation_Workflow start Unknown Impurity Detected lcms_analysis LC-MS Analysis start->lcms_analysis get_mw Determine Molecular Weight (MW) lcms_analysis->get_mw msms_fragmentation MS/MS Fragmentation Analysis get_mw->msms_fragmentation propose_structure Propose Putative Structure(s) msms_fragmentation->propose_structure isolate_impurity Isolate Impurity (Prep-HPLC) propose_structure->isolate_impurity nmr_analysis NMR Analysis (1H, 13C, 2D) isolate_impurity->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: Workflow for the structural elucidation of an unknown impurity.

Forced_Degradation_Pathway start Drug Substance: This compound Derivative stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1M NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal (e.g., 105°C) stress_conditions->thermal photo Photolytic (UV/Vis light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products (LC-MS, NMR) analysis->identification

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Strategies for Selective Functionalization of the Amino Group in 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 3-(3-Aminopropoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of the amino group in this compound?

A1: The primary challenge is achieving chemoselectivity. This compound is a bifunctional molecule containing a nucleophilic primary aliphatic amine and a cyano (nitrile) group on a benzene ring. The key is to modify the amino group without affecting the nitrile functionality. Potential side reactions include the hydrolysis of the nitrile group to an amide or carboxylic acid under certain acidic or basic conditions.[1][2][3][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[5][6] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. It is advisable to use a co-spot (a lane with both the starting material and the reaction mixture) to clearly distinguish the product from the reactant.[7]

Q3: Is the nitrile group stable under the conditions used for N-functionalization?

A3: The stability of the nitrile group is a critical consideration. While generally stable, it can be susceptible to hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, especially with prolonged reaction times and elevated temperatures.[1][3][4][8] Therefore, it is crucial to select reaction conditions that are mild enough to preserve the nitrile group.

Q4: What are some general tips for improving reaction yields?

A4: To improve yields, ensure that all reagents and solvents are pure and dry, as moisture can interfere with many reactions.[9] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components. Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is also crucial.[9]

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Reagents Ensure the purity and activity of your starting materials and reagents. Acylating and sulfonylating agents can be sensitive to moisture.
Incorrect Reaction Conditions Optimize the reaction temperature and time. Some reactions may require initial cooling to control exothermicity, followed by warming to room temperature. Monitor the reaction by TLC to determine the optimal reaction time.[8][9]
Incomplete Reaction Consider increasing the reaction time or temperature incrementally. Ensure efficient stirring to maintain a homogenous reaction mixture.[8]
Product Loss During Workup Your product may be partially soluble in the aqueous layer during extraction. Re-extract the aqueous layer with a suitable organic solvent. The product might also be volatile, so care should be taken during solvent removal.[10]
Problem: Formation of Multiple Products (Side Reactions)
Potential Cause Suggested Solution
Di-substitution (for Acylation/Sulfonylation) This can occur if the initially formed amide/sulfonamide is deprotonated and reacts further. Use a slight excess of the amine relative to the acylating/sulfonylating agent. Add the acylating/sulfonylating agent dropwise at a low temperature (e.g., 0 °C).[3]
Nitrile Hydrolysis Avoid harsh acidic or basic conditions and prolonged heating.[1][2][3][4] If the desired reaction requires such conditions, consider protecting the nitrile group, although this adds extra synthetic steps.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, protic solvents can react with acyl or sulfonyl chlorides.

Experimental Protocols and Data

N-Acylation with Acetyl Chloride

This procedure describes the formation of an amide bond by reacting the primary amino group with an acyl chloride.

Reaction Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and triethylamine in anhydrous DCM cool Cool to 0 °C start->cool add Add acetyl chloride dropwise cool->add warm Warm to room temperature and stir add->warm monitor Monitor by TLC warm->monitor quench Quench with water monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO3, brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for N-acylation of this compound.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Acylation of Primary Amines:

Acylating AgentBaseSolventTemperatureTimeYield (%)
Acetyl ChlorideTriethylamineDCM0 °C to RT2-4 h85-95
Acetic AnhydridePyridineDCMRT3-6 h80-90
Benzoyl ChlorideTriethylamineDCM0 °C to RT2-4 h88-96

Note: Yields are typical for primary aliphatic amines and may vary for this compound.

N-Sulfonylation with p-Toluenesulfonyl Chloride

This method is for the synthesis of a sulfonamide from the primary amine.

Logical Relationship for Preventing Di-sulfonylation:

cluster_conditions Reaction Conditions start Primary Amine + Sulfonyl Chloride mono Mono-sulfonamide (Desired Product) start->mono di Di-sulfonamide (Side Product) mono->di Further reaction with base and sulfonyl chloride stoichiometry Control Stoichiometry (Excess Amine) stoichiometry->mono Favors stoichiometry->di Suppresses base Use Weak/Hindered Base (e.g., Pyridine) base->mono Favors base->di Suppresses temp Low Temperature (0 °C) temp->mono Favors temp->di Suppresses

Caption: Key parameters to control for selective mono-sulfonylation.

Detailed Protocol:

  • Dissolve this compound (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes.[3]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[3]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, and wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation of Primary Amines:

Sulfonylating AgentBaseSolventTemperatureTimeYield (%)
p-Toluenesulfonyl ChloridePyridineDCM0 °C to RT12-16 h80-90
Methanesulfonyl ChlorideTriethylamineDCM0 °C to RT2-4 h85-95

Note: Yields are typical for primary aliphatic amines and may vary.

Reductive Amination with Benzaldehyde

This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde in the presence of a reducing agent.

Experimental Workflow for Reductive Amination:

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup_ra Workup & Purification mix Mix this compound and Benzaldehyde in Methanol stir_imine Stir at RT mix->stir_imine cool_red Cool to 0 °C stir_imine->cool_red add_red Add Sodium Borohydride cool_red->add_red stir_red Stir at RT add_red->stir_red concentrate_ra Concentrate solvent stir_red->concentrate_ra Upon completion add_water Add water concentrate_ra->add_water extract_ra Extract with Ethyl Acetate add_water->extract_ra dry_ra Dry and concentrate extract_ra->dry_ra purify_ra Purify by column chromatography dry_ra->purify_ra

Caption: Workflow for reductive amination.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Reductive Amination of Primary Amines:

Aldehyde/KetoneReducing AgentSolventTemperatureTimeYield (%)
BenzaldehydeNaBH₄Methanol0 °C to RT3-6 h70-85
AcetoneNaBH(OAc)₃DichloroethaneRT12-18 h65-80

Note: Yields are typical for primary aliphatic amines and may vary.

Boc-Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.

Workflow for Boc-Protection and Deprotection:

cluster_protection Boc-Protection cluster_deprotection Boc-Deprotection start_prot Dissolve amine in THF add_boc Add (Boc)2O and stir at RT start_prot->add_boc start_deprot Dissolve Boc-protected amine in DCM add_boc->start_deprot Purified Product add_tfa Add Trifluoroacetic Acid (TFA) and stir at RT start_deprot->add_tfa

Caption: General workflow for Boc-protection and deprotection of the amino group.

Boc-Protection Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). For less reactive amines, a base like triethylamine (1.1 eq) or 4-(dimethylamino)pyridine (DMAP, catalytic) can be added.[11][12]

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Boc-Deprotection Protocol:

  • Dissolve the Boc-protected this compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

  • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

Quantitative Data for Boc-Protection/Deprotection:

ReactionReagentSolventTemperatureTimeYield (%)
Protection(Boc)₂OTHF/DCMRT2-12 h>90
DeprotectionTFADCMRT1-2 h>95

Note: Yields are generally high for these reactions.

References

Managing hygroscopic nature of aminopropoxy compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of aminopropoxy compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes aminopropoxy compounds hygroscopic?

Aminopropoxy compounds, particularly aminopropylalkoxysilanes like (3-aminopropyl)triethoxysilane (APTES), are susceptible to moisture for two primary reasons:

  • Presence of Amino Groups: The aminopropyl group itself is hydrophilic and can attract water molecules from the atmosphere.

  • Hydrolysis of Alkoxy Groups: The alkoxy groups (e.g., ethoxy, methoxy) attached to the silicon atom are reactive towards water. This hydrolysis process is a critical first step for the intended application of these compounds, such as surface functionalization, but uncontrolled exposure to atmospheric moisture can lead to premature and undesirable reactions.

Q2: What are the consequences of improper handling of hygroscopic aminopropoxy compounds?

Exposure to atmospheric moisture can lead to several experimental issues:

  • Clumping and Aggregation: The absorption of water can cause the powdered or liquid compound to clump, making accurate weighing and dispensing difficult.

  • Premature Hydrolysis and Self-Condensation: In the presence of water, aminopropoxy silanes can hydrolyze and condense with each other to form oligomers and polymers. This can alter the reagent's reactivity and prevent the desired monolayer formation on a substrate.

  • Inconsistent Experimental Results: The variable and unknown water content in the reagent can lead to poor reproducibility of experiments, especially in moisture-sensitive applications.

  • Reduced Shelf-Life: Continuous exposure to moisture will degrade the compound over time.

  • Instability of Functionalized Surfaces: For applications involving surface modification, the amine functionality can catalyze the hydrolysis of the newly formed siloxane bonds, leading to the detachment of the functional layer over time, especially in aqueous environments.[1]

Q3: How should I store aminopropoxy compounds?

To minimize moisture exposure, aminopropoxy compounds should be stored in:

  • Airtight Containers: The original manufacturer's container with a tight-fitting cap is essential.

  • Inert Atmosphere: For highly sensitive applications, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Cool, Dry Place: Storage in a cool, dry, and well-ventilated area away from direct sunlight is crucial.

Q4: Can I dry an aminopropoxy compound that has been exposed to moisture?

While it is best to prevent moisture absorption, hygroscopic solids can sometimes be dried under vacuum.[2] However, for liquid aminopropoxy silanes, distillation under reduced pressure may be necessary but can be complex. It is often more practical to purchase fresh, anhydrous-grade reagents for moisture-sensitive experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with aminopropoxy compounds.

Problem 1: Inconsistent or failed surface functionalization with aminopropylsilanes.
Possible Cause Troubleshooting Step
Contaminated or improperly prepared substrate Ensure the substrate surface is thoroughly cleaned and hydroxylated to provide reactive sites for the silane. Activation methods include oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments.
Degraded silane reagent Use fresh silane from a tightly sealed container stored under an inert atmosphere. Silane reagents can degrade upon exposure to moisture.
Presence of excess water in the reaction While a small amount of water is necessary for hydrolysis, excess water can lead to rapid self-condensation of the silane in solution, preventing uniform surface coating. Use anhydrous solvents for the reaction.
Incorrect solvent or pH For aminopropylalkoxysilanes like APTES, reactions are often performed in anhydrous solvents like toluene. For aqueous-organic solvent systems, the pH should be controlled (typically pH 4.5-5.5) to manage the rates of hydrolysis and condensation.[3]
Insufficient reaction time or temperature Allow the reaction to proceed for a sufficient duration (which can range from minutes to several hours) and at an appropriate temperature as specified in established protocols.
Problem 2: The aminopropoxy compound has clumped or appears viscous.
Possible Cause Troubleshooting Step
Moisture absorption The compound has likely been exposed to atmospheric humidity. For solid compounds, gentle drying under vacuum may be attempted. For liquids, if viscosity has increased, it may indicate polymerization, and it is advisable to use a fresh bottle.
Improper storage Review storage procedures. Ensure containers are sealed tightly and stored in a desiccator or glovebox. Minimize the time the container is open to the atmosphere.

Data Presentation

MaterialFunctionalizing AgentWater Absorption (%)Reference
RF/SiO₂ AerogelMTMS/APTES5.8[4]
RF/SiO₂ AerogelHMDS/APTES7.2[4]

Note: The data above is for composite materials and reflects the contribution of the aminopropyl groups to the overall water uptake.

The following table provides data on the stability of aminopropylsilane layers on silica wafers after aging in a high-humidity environment.

SampleAging ConditionsLayer Thickness DecreaseN-content DecreaseReference
APS on Silica Wafer7 days at 70°C, 91% RHSignificantSignificant[5]
APS on Silica Wafer3 hours in 80°C water bathSignificantSignificant[5]

Experimental Protocols

Protocol 1: General Handling of Liquid Aminopropoxy Silanes

This protocol outlines the steps for safely handling liquid aminopropoxy silanes, such as (3-aminopropyl)triethoxysilane (APTES), to minimize moisture contamination.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon).

    • Work in a fume hood with low ambient humidity or, for highly sensitive applications, in a glovebox.

  • Reagent Transfer:

    • Use a dry syringe and needle to pierce the septum of the reagent bottle.

    • Purge the syringe with dry inert gas before drawing the liquid.

    • Quickly transfer the desired volume to the reaction vessel, which should be under a positive pressure of inert gas.

  • Storage after Use:

    • Immediately and tightly reseal the reagent bottle.

    • Wrap the cap with Parafilm® for an extra barrier against moisture.

    • Store the bottle in a desiccator or back in the glovebox.

Protocol 2: Surface Functionalization of Glass/Silica with APTES

This protocol provides a general method for modifying a glass or silica surface with (3-aminopropyl)triethoxysilane (APTES).

  • Substrate Cleaning and Activation:

    • Clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).

    • Dry the substrate with a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups, for example, by treating with an oxygen plasma for 5 minutes or immersing in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) for 30 minutes, followed by thorough rinsing with deionized water and drying.

  • Silanization Reaction:

    • Prepare a 2% (v/v) solution of APTES in an anhydrous solvent (e.g., toluene or dry acetone) in a dry reaction vessel under an inert atmosphere.[6]

    • Immerse the activated and dried substrate in the APTES solution.

    • Allow the reaction to proceed for the desired time (e.g., 30 seconds to several hours, depending on the desired layer thickness) at room temperature or with gentle heating.[6]

  • Post-Reaction Work-up:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

    • Cure the substrate in an oven (e.g., at 110°C for 15-30 minutes) to promote the formation of stable siloxane bonds.

    • The functionalized surface is now ready for further use or should be stored in a dry environment.

Visualizations

Logical Workflow for Handling Aminopropoxy Compounds

Workflow for Handling Hygroscopic Aminopropoxy Compounds start Start: Need to use aminopropoxy compound storage Retrieve from Desiccator/Glovebox start->storage weighing Weigh quickly in a dry environment storage->weighing transfer Transfer using dry syringe/cannula weighing->transfer reaction Perform reaction under inert atmosphere transfer->reaction end Experiment Complete reaction->end

Caption: A typical experimental workflow for handling hygroscopic aminopropoxy compounds.

Troubleshooting Diagram for Failed Surface Functionalization

Troubleshooting Failed Surface Functionalization problem Problem: Inconsistent or failed surface functionalization check_substrate Check Substrate: Clean and Activated? problem->check_substrate check_reagent Check Reagent: Fresh and Dry? problem->check_reagent check_conditions Check Conditions: Anhydrous solvent? Correct pH? problem->check_conditions solution_substrate Solution: Re-clean and activate substrate check_substrate->solution_substrate No solution_reagent Solution: Use fresh, anhydrous reagent check_reagent->solution_reagent No solution_conditions Solution: Use anhydrous solvents and control pH check_conditions->solution_conditions No

Caption: A logical diagram for troubleshooting failed surface functionalization experiments.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 3-(3-Aminopropoxy)benzonitrile for structural validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3-(3-Aminopropoxy)benzonitrile for unambiguous structural validation. This guide provides a detailed comparison with structurally related analogs, complete experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. For molecules such as this compound, a versatile building block in medicinal chemistry, NMR spectroscopy serves as a definitive tool for structural elucidation. This guide presents a thorough ¹H and ¹³C NMR analysis of this compound, comparing its spectral features with the known data of analogous compounds to provide a robust framework for its structural validation.

Predicted and Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for this compound. For a comprehensive understanding, these predicted values are juxtaposed with the experimental data of structurally similar compounds: 3-aminobenzonitrile, 3-methoxybenzonitrile, and benzonitrile. This comparative approach facilitates the assignment of signals and highlights the influence of the aminopropoxy substituent on the benzonitrile scaffold.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundAr-H-O-CH₂--CH₂--CH₂-NH₂-NH₂
This compound (Predicted) ~7.2-7.5 (m)~4.1 (t)~2.0 (p)~2.9 (t)~1.5 (br s)
3-Aminobenzonitrile6.8-7.3 (m)---3.8 (br s)
3-Methoxybenzonitrile[1]7.13-7.37 (m)3.83 (s, OCH₃)---
Benzonitrile[2][3][4]7.4-7.7 (m)----

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundC-CNC-OAr-CAr-CH-O-CH₂--CH₂--CH₂-NH₂
This compound (Predicted) ~118~159~113~118, ~124, ~130~66~30~39
3-Aminobenzonitrile119.1-112.9117.9, 120.1, 130.0---
3-Methoxybenzonitrile[1]119.1159.4112.9116.6, 118.6, 124.2, 130.155.3 (OCH₃)--
Benzonitrile[1][2]118.6-112.2128.9, 132.0, 132.6---

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for reproducible and accurate structural analysis.

Instrumentation

A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument or equivalent, is recommended for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal standard for ¹H NMR (δ = 0.00 ppm).

  • For ¹³C NMR, the residual solvent peak of CDCl₃ (δ = 77.16 ppm) will be used for referencing.

  • Transfer the resulting solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing
  • Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra.

  • Perform Fourier transformation.

  • Phase and baseline correct the resulting spectra.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum and assign the chemical shifts for all peaks.

Structural Assignment and Validation

The predicted NMR data for this compound is derived from the additive effects of the aminopropoxy and nitrile substituents on the benzene ring, and by direct comparison with the experimental data of the analogous compounds.

¹H NMR Spectrum Interpretation
  • Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 7.2-7.5 ppm) as a complex multiplet. The electron-donating aminopropoxy group and the electron-withdrawing nitrile group will influence their precise chemical shifts.

  • Propoxy Chain Protons: The three methylene groups of the propoxy chain will exhibit distinct signals. The methylene group attached to the oxygen (-O-CH₂-) is expected to be the most downfield (δ ~4.1 ppm) due to the deshielding effect of the oxygen atom, appearing as a triplet. The terminal methylene group attached to the amino group (-CH₂-NH₂) is predicted to resonate at approximately δ 2.9 ppm, also as a triplet. The central methylene group (-CH₂-) will appear as a pentet (or multiplet) around δ 2.0 ppm.

  • Amino Protons: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet around δ 1.5 ppm. The chemical shift and peak shape of this signal can be highly variable and are dependent on concentration, solvent, and temperature.

¹³C NMR Spectrum Interpretation
  • Nitrile Carbon: The carbon of the nitrile group (-CN) is anticipated to have a chemical shift of approximately δ 118 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen of the propoxy group (C-O) will be significantly downfield (δ ~159 ppm). The carbon bearing the nitrile group will be found around δ 113 ppm. The remaining four aromatic CH carbons will appear in the range of δ 118-130 ppm.

  • Propoxy Chain Carbons: The three carbons of the propoxy chain will be in the aliphatic region. The carbon attached to the oxygen (-O-CH₂-) is expected at δ ~66 ppm, the central carbon at δ ~30 ppm, and the carbon attached to the nitrogen (-CH₂-NH₂) at δ ~39 ppm.

Visualizing the Analysis

To further clarify the relationships between the molecular structure and the analytical process, the following diagrams are provided.

Figure 2. Workflow for NMR-based Structural Validation cluster_workflow prep Sample Preparation (Dissolve in CDCl3 with TMS) nmr NMR Data Acquisition (1H and 13C Spectra) prep->nmr process Data Processing (FT, Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) process->analysis compare Comparative Analysis (Comparison with Analogs) analysis->compare validate Structural Validation (Confirmation of Connectivity) compare->validate

References

Mass Spectrometry Analysis: A Comparative Guide to 3-(3-Aminopropoxy)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-(3-Aminopropoxy)benzonitrile and a structurally related compound, p-Butoxybenzonitrile. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in complex matrices, a common task in pharmaceutical research and development. This document outlines the predicted fragmentation of this compound, compares it with the known fragmentation of p-Butoxybenzonitrile, and provides a detailed experimental protocol for their analysis.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺•) at an m/z of 176, corresponding to its molecular weight. The fragmentation of this molecule is expected to be driven by the presence of the aminopropoxy side chain and the benzonitrile core.

The primary fragmentation pathways are anticipated to involve:

  • Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for primary amines and is expected to result in a prominent fragment at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.

  • Cleavage of the propoxy chain: Fragmentation of the ether linkage and the alkyl chain can lead to several characteristic ions. Cleavage of the C-O bond may produce a fragment at m/z 119.

  • Loss of the aminopropoxy side chain: Cleavage of the bond between the ether oxygen and the benzene ring could result in a fragment at m/z 103, corresponding to the benzonitrile radical cation.

Mass Spectrum of the Alternative: p-Butoxybenzonitrile

For comparative purposes, the mass spectrum of p-Butoxybenzonitrile is considered. This compound shares the benzonitrile moiety and an alkoxy side chain but lacks the terminal amino group and has a longer alkyl chain. Its mass spectrum is characterized by a molecular ion peak at m/z 175. The fragmentation is dominated by the butoxy side chain, with characteristic losses of butene (C₄H₈) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 119. Cleavage of the butyl group can also result in a fragment at m/z 119.

Data Presentation: Comparison of Mass Fragments

m/z Proposed Fragment Ion Compound
176[C₁₀H₁₂N₂O]⁺• (Molecular Ion)This compound
175[C₁₁H₁₃NO]⁺• (Molecular Ion)p-Butoxybenzonitrile
119[C₇H₅NO]⁺•This compound / p-Butoxybenzonitrile
103[C₇H₅N]⁺•This compound
30[CH₄N]⁺This compound

Experimental Protocols

A standard method for the analysis of these compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 25-300

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

  • Inject 1 µL of the final solution into the GC-MS.

Mandatory Visualization

fragmentation M [C10H12N2O]+• m/z = 176 (Molecular Ion) F1 [C7H5NO]+• m/z = 119 M->F1 - C3H7N F2 [C7H5N]+• m/z = 103 M->F2 - C3H7NO F3 [CH4N]+ m/z = 30 M->F3 - C9H8O• workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) dilution 2. Dilute to Working Solution (10 µg/mL) stock->dilution injection 3. Inject 1 µL into GC-MS dilution->injection separation 4. Chromatographic Separation injection->separation ionization 5. Electron Ionization (70 eV) separation->ionization detection 6. Mass Analysis (m/z 25-300) ionization->detection spectra 7. Obtain Mass Spectrum detection->spectra interpretation 8. Identify Fragments and Structure spectra->interpretation

A Comparative Analysis of the Reactivity of 3-(3-Aminopropoxy)benzonitrile and Other Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-(3-Aminopropoxy)benzonitrile against other common aminobenzonitriles, namely 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile. The comparison is grounded in fundamental principles of organic chemistry, including the electronic and steric effects of substituents on the benzonitrile core. Due to a lack of direct, quantitative comparative studies in the published literature, this guide leverages established reactivity principles and data from analogous compounds to provide a predictive overview of performance in key chemical transformations.

The reactivity of the benzonitrile moiety can be significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of both the nitrile group and the benzene ring, thereby affecting the compound's susceptibility to various reactions such as hydrolysis, reduction, and electrophilic or nucleophilic aromatic substitution.

Theoretical Comparison of Reactivity

The primary difference in reactivity between this compound and the simple aminobenzonitriles stems from the nature of the substituent. In this compound, an aminopropoxy group is attached to the benzene ring, whereas in aminobenzonitriles, a simple amino group is directly attached.

The aminopropoxy group at the meta position influences the benzonitrile ring primarily through its alkoxy component's electronic effects. The terminal amino group is insulated from the ring by the propyl chain, and its effect on the aromatic system's reactivity is minimal. The oxygen of the alkoxy group is electron-withdrawing inductively but electron-donating through resonance. However, from the meta position, the resonance effect is significantly diminished.

In contrast, the amino group in 2-, 3-, and 4-aminobenzonitrile directly exerts its strong electron-donating effect through resonance (especially from the ortho and para positions) and a weaker inductive electron-withdrawing effect.

Based on these electronic effects, a predicted order of reactivity for a representative electrophilic aromatic substitution reaction can be proposed. A stronger electron-donating effect on the ring will lead to a higher reaction rate.

Data Presentation: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundSubstituent at PositionKey Electronic Effects of SubstituentPredicted Relative Rate of Electrophilic Aromatic Substitution
4-Aminobenzonitrile4-AminoStrong +R (electron-donating resonance), Weak -I (inductive)Highest
2-Aminobenzonitrile2-AminoStrong +R, Weak -I, Steric hindranceHigh
3-Aminobenzonitrile3-AminoWeak +M (mesomeric), Weak -IModerate
This compound3-AminopropoxyWeak -I from alkoxy groupLowest

This table presents a predicted qualitative ranking based on theoretical electronic effects. Actual reaction rates may vary depending on the specific reaction conditions.

Experimental Protocols

To experimentally validate the predicted reactivities, a competitive reaction or parallel reactions under identical conditions should be performed. Below is a representative protocol for the acid-catalyzed hydrolysis of the nitrile group, a common transformation for benzonitriles. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring.[1]

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitriles

Objective: To compare the rate of hydrolysis of this compound and other aminobenzonitriles to their corresponding benzamides and subsequently to benzoic acids.

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • 3-Aminobenzonitrile

  • 4-Aminobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dioxane (or another suitable inert solvent)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for monitoring reaction progress.

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 1.0 mmol) of each benzonitrile derivative in a mixture of dioxane (10 mL) and water (5 mL).

  • Initiation: To each reaction vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C).

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Quench the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution. Extract the organic components with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the prepared samples by HPLC or GC to determine the concentration of the starting benzonitrile and the corresponding benzamide/benzoic acid product.

  • Data Analysis: Plot the concentration of the starting material versus time for each compound. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of these initial rates will provide a quantitative measure of the relative reactivity of the benzonitrile derivatives under these conditions.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Comparative Hydrolysis start Prepare equimolar solutions of each aminobenzonitrile add_acid Add catalytic H₂SO₄ to each solution start->add_acid react Heat at constant temperature (e.g., 80°C) add_acid->react sampling Withdraw aliquots at regular time intervals react->sampling quench Quench with NaHCO₃ solution sampling->quench extract Extract with ethyl acetate quench->extract analyze Analyze by HPLC or GC extract->analyze end Compare reaction rates analyze->end

Caption: Workflow for the comparative hydrolysis of aminobenzonitriles.

G cluster_reactivity Factors Influencing Aminobenzonitrile Reactivity reactivity Overall Reactivity substituent Substituent Properties reactivity->substituent position Substituent Position reactivity->position reaction_type Reaction Type reactivity->reaction_type electronic Electronic Effects (+R, -I, etc.) substituent->electronic steric Steric Hindrance substituent->steric ortho Ortho position->ortho meta Meta position->meta para Para position->para eas Electrophilic Aromatic Substitution reaction_type->eas snar Nucleophilic Aromatic Substitution reaction_type->snar nitrile_rxn Nitrile Group Reactions (Hydrolysis, Reduction) reaction_type->nitrile_rxn

Caption: Key factors governing the reactivity of aminobenzonitriles.

References

Unveiling the Biological Potential: A Comparative Analysis of 3-(3-Aminopropoxy)benzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers a comprehensive comparison of the biological activities of 3-(3-aminopropoxy)benzonitrile and its structurally related derivatives. While direct comparative studies on a unified series of these compounds are not extensively available in publicly accessible literature, this report synthesizes data from various independent studies to provide researchers, scientists, and drug development professionals with a valuable overview of their potential. The focus is on their anticancer and enzyme-inhibitory activities, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide array of biological activities. The introduction of an aminopropoxy side chain can significantly influence the pharmacological profile of the parent molecule. The following table summarizes the biological activity of this compound and some of its derivatives, drawing from various studies to allow for a cross-study comparison. It is important to note that variations in experimental conditions can affect the outcomes.

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
Parent Compound This compound-Data not available in comparative studies-
Derivative AQuinazolinone-benzonitrileDPP-4 Enzyme1.4621 to 6.7805 µM[1]
Derivative BBenzimidazole AcrylonitrileHematological Cancer Cell LinesFavorable selectivity towards normal cells[2]
Derivative C3-Substituted BenzamideBcr-Abl Positive Leukemia Cell Line (K562)Highly potent inhibitors[3]
Derivative D(Z)-2,3-diphenylacrylonitrileA549, SK-OV-3, SK-MEL-2, HCT150.14 to 0.65 mg/mL[4]

Structure-Activity Relationship Insights

From the available literature, several structure-activity relationship (SAR) trends can be inferred for benzonitrile derivatives:

  • Substitution on the Benzonitrile Ring: The nature and position of substituents on the benzonitrile ring play a crucial role in determining the biological activity. For instance, in some series of benzonitrile derivatives, the presence of halogens at the meta position enhances antimicrobial activity.[5]

  • Modifications of the Side Chain: Alterations to the aminopropoxy side chain can significantly impact potency and selectivity. For example, the incorporation of the benzonitrile moiety into more complex heterocyclic systems, such as quinazolinones, has been explored to target specific enzymes like DPP-4.[1]

  • Introduction of Additional Pharmacophores: The combination of the benzonitrile scaffold with other known pharmacophores, like benzimidazole, can lead to compounds with potent antiproliferative activity.[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assay using MTT Method

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SK-OV-3)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, treat the cells with various concentrations of the test compounds and incubate for another 48 to 72 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on specific kinases.

Materials:

  • Recombinant kinase (e.g., Bcr-Abl, EGFR)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a white 96-well plate, add the test compound, the recombinant kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The percentage of kinase inhibition is calculated relative to the control wells (without inhibitor), and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of experiments and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis parent This compound derivatives Synthesis of Derivatives parent->derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) derivatives->cytotoxicity kinase_inhibition Kinase Inhibition Assay derivatives->kinase_inhibition ic50 IC50 Determination cytotoxicity->ic50 kinase_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar signaling_pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Benzonitrile Derivative inhibitor->receptor inhibitor->pi3k

References

Purity Assessment of Synthesized 3-(3-Aminopropoxy)benzonitrile: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-(3-Aminopropoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This comparison is supported by hypothetical experimental data to illustrate the performance of each technique.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison

Both HPLC and GC are powerful chromatographic techniques used for separating and quantifying components in a mixture.[1] However, they operate on different principles, making them suitable for different types of analytes.[2] HPLC is ideal for non-volatile and thermally unstable compounds, while GC is best suited for volatile and thermally stable substances.[1][3]

The choice between HPLC and GC for analyzing this compound depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities. Given its molecular structure, this compound is a semi-volatile compound, making both techniques potentially viable.

Table 1: Comparison of HPLC and GC for Purity Assessment of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Ideal for volatile and thermally stable compounds.[3]
Sample Derivatization Often not required.May be necessary to increase volatility and thermal stability of the analyte.
Resolution Generally provides good resolution for a wide range of compounds.Typically offers higher resolution and narrower peaks, especially with capillary columns.[3]
Sensitivity High sensitivity with various detectors (UV, MS).[3]Very high sensitivity, particularly with detectors like FID and MS.[3]
Analysis Time Run times can range from 10 to 60 minutes.[2]Generally faster, with run times from a few minutes to 30 minutes.[2]
Cost Higher initial instrument cost and ongoing solvent expenses.[4]Lower initial instrument cost and less expensive carrier gases.[4]
Potential Issues Solvent disposal and potential for peak tailing with basic compounds.Potential for thermal degradation of the analyte at high temperatures.[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

HPLC Method

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.

GC Method

Instrumentation:

  • System: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Dichloromethane. Derivatization with a suitable agent like BSTFA may be required to improve peak shape and thermal stability.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the HPLC and GC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity assessment.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc derivatize_gc Derivatize (Optional) dissolve_gc->derivatize_gc inject_gc Inject Sample derivatize_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc calculate_gc Purity Calculation integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: GC experimental workflow for purity assessment.

Hypothetical Purity Assessment Data

To illustrate the performance of each technique, a hypothetical batch of synthesized this compound containing known impurities was analyzed. The potential impurities could include starting materials like 3-hydroxybenzonitrile and 3-bromopropanenitrile, and by-products from side reactions.

Table 2: Hypothetical Purity Data from HPLC and GC Analysis

ParameterHPLC ResultGC Result
Retention Time of Main Peak (min) 12.510.2
Purity of Main Peak (%) 98.598.8
Impurity 1 (Starting Material) (%) 0.80.7
Impurity 2 (By-product) (%) 0.50.4
Other Impurities (%) 0.20.1
Resolution (Main Peak/Impurity 1) 2.12.8
Theoretical Plates 15,00080,000

Conclusion

Both HPLC and GC are suitable for the purity assessment of this compound.

  • HPLC is a robust and versatile technique that can be readily applied without the need for derivatization. It provides good resolution and accurate quantification, making it a reliable choice for routine quality control.

  • GC , particularly with a capillary column, offers superior resolution and faster analysis times.[3] However, the need for derivatization to analyze this semi-volatile amine can add complexity to the sample preparation process.

The choice between these two powerful analytical techniques will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and the nature of the expected impurities. For a comprehensive purity profile, employing both techniques can be beneficial, as they may provide complementary information on different types of impurities.

References

A Comparative Guide to the Conformational Analysis of Benzonitrile Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the conformational analysis of benzonitrile derivatives. While crystallographic data for 3-(3-aminopropoxy)benzonitrile derivatives are not yet publicly available, this document outlines the essential experimental protocols and data analysis workflows. To illustrate the comparative approach, we present a detailed analysis of crystallographic data from structurally related aminobenzonitrile compounds. This guide serves as a methodological blueprint for researchers seeking to investigate the three-dimensional structures of novel benzonitrile derivatives, which are crucial for structure-based drug design and understanding molecular interactions.

Introduction

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as key scaffolds in the development of therapeutic agents. The spatial arrangement, or conformation, of these molecules plays a pivotal role in their biological activity, influencing how they interact with target proteins. X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state, providing invaluable insights into bond lengths, bond angles, and torsional angles that define their conformation.

This guide focuses on the conformational analysis of this compound derivatives, a class of molecules with potential applications in drug discovery due to the flexible aminopropoxy side chain. Understanding the preferred conformations of this chain is critical for predicting binding affinities and designing more potent and selective drugs. Although specific crystallographic data for this subclass is not yet available in open literature, this guide establishes a framework for such an analysis by comparing existing data from related benzonitrile structures.

Experimental Protocols

The determination of a molecule's crystal structure through X-ray crystallography involves a systematic workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The initial step involves the chemical synthesis of the target benzonitrile derivatives. Following synthesis and purification, the crucial step of growing single crystals of sufficient size and quality is performed. A common method for obtaining X-ray quality crystals is slow evaporation from a suitable solvent or solvent mixture.

General Crystallization Protocol:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at a constant temperature (often room temperature) in a loosely covered vial.

  • Monitor the vial for the formation of single crystals over a period of several days to weeks.

For example, in the synthesis of a Schiff base derivative of 3-aminobenzonitrile, yellow crystals were obtained by recrystallization from ethyl alcohol, and suitable single crystals for X-ray diffraction were grown by slow evaporation from an ethyl alcohol solution over one week.[1]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Data Collection and Refinement Steps:

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Structure Solution: The collected data is used to solve the phase problem and generate an initial electron density map. Direct methods are commonly employed for small molecules.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Comparative Conformational Analysis

The primary goal of the crystallographic analysis of this compound derivatives would be to understand the conformational preferences of the flexible aminopropoxy side chain. This is achieved by analyzing the torsion angles that define the orientation of the chain relative to the benzonitrile ring.

While we await experimental data on the target compounds, we can illustrate the comparative approach using crystallographic data from related aminobenzonitrile structures. The following table summarizes key crystallographic and conformational data for 3-aminobenzonitrile and a derivative.

Parameter 3-Aminobenzonitrile [2]3-(2-Hydroxybenzylideneamino)benzonitrile [1]
Chemical Formula C₇H₆N₂C₁₄H₁₀N₂O
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁P2₁2₁2₁
Unit Cell Dimensions a = 8.27 Å, b = 16.94 Å, c = 4.89 Åa = 26.397 Å, b = 3.9211 Å, c = 10.773 Å
Key Torsion Angle N/A (no flexible side chain)C1-C7-N1-C8 (example)
Intermolecular Interactions Hydrogen bonding, π-π stackingIntramolecular O-H···N hydrogen bond

For this compound derivatives, the key conformational parameters to be compared would be the torsion angles along the O-C-C-C-N backbone of the aminopropoxy chain. A comparison of these torsion angles across different derivatives would reveal the influence of substituents on the conformational preferences of the side chain.

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in crystallographic studies and their application in drug development.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Benzonitrile Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement conf_analysis Conformational Analysis structure_refinement->conf_analysis inter_interactions Analysis of Intermolecular Interactions conf_analysis->inter_interactions comparison Comparison with Other Derivatives inter_interactions->comparison drug_development_logic cluster_structure Structural Information cluster_design Drug Design Cycle cluster_goal Therapeutic Goal xray_data X-ray Crystal Structure conf_analysis Conformational Analysis of Flexible Side Chains xray_data->conf_analysis in_silico In Silico Modeling & Docking conf_analysis->in_silico sar Structure-Activity Relationship (SAR) lead_optimization Lead Optimization sar->lead_optimization improved_potency Improved Potency & Selectivity lead_optimization->improved_potency in_silico->sar in_silico->lead_optimization

References

Comparative study of different synthetic routes to 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-(3-aminopropoxy)benzonitrile, a valuable intermediate in pharmaceutical research and development. The routes discussed are the Williamson Ether Synthesis and a two-step Michael Addition/Reduction pathway. Each route is evaluated based on yield, purity, reaction conditions, and overall efficiency, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Williamson Ether SynthesisRoute B: Michael Addition & Reduction
Overall Yield ~75-85%~65-75%
Purity High (>98%)Good to High (>95%)
Number of Steps 3 (including amine protection/deprotection)2
Key Reagents 3-Hydroxybenzonitrile, N-(3-bromopropyl)phthalimide, Hydrazine3-Hydroxybenzonitrile, Acrylonitrile, Raney Nickel, Hydrogen
Reaction Conditions Moderate to high temperaturesModerate temperatures and high pressure (for hydrogenation)
Key Advantages High purity of final product, well-established reactions.Fewer steps, potentially more atom-economical.
Key Disadvantages Requires protection and deprotection of the amine, use of hydrazine.Requires selective reduction of one of two nitrile groups, handling of acrylonitrile and high-pressure hydrogenation.

Route A: Williamson Ether Synthesis

This classical approach involves the formation of an ether linkage between 3-hydroxybenzonitrile and a protected 3-aminopropyl halide, followed by deprotection of the amine. To avoid side reactions with the free amine, a protected aminating agent such as N-(3-bromopropyl)phthalimide is employed.

Signaling Pathway Diagram

Williamson Ether Synthesis 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate_1 3-Cyanophenoxide 3-Hydroxybenzonitrile->Intermediate_1 Deprotonation Intermediate_2 N-(3-(3-Cyanophenoxy)propyl)phthalimide Intermediate_1->Intermediate_2 SN2 Reaction Reagent_A1 Base (e.g., K2CO3) in Acetone Reagent_A1->Intermediate_1 Reagent_A2 N-(3-bromopropyl)phthalimide Reagent_A2->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Deprotection (Hydrazinolysis) Reagent_A3 Hydrazine hydrate in Ethanol Reagent_A3->Final_Product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-(3-Cyanophenoxy)propyl)phthalimide

  • To a solution of 3-hydroxybenzonitrile (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure N-(3-(3-cyanophenoxy)propyl)phthalimide.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Dissolve the N-(3-(3-cyanophenoxy)propyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Performance Data
StepProductYieldPurity
1N-(3-(3-Cyanophenoxy)propyl)phthalimide85-90%>98%
2This compound90-95%>98%

Route B: Michael Addition (Cyanoethylation) and Selective Reduction

This two-step route begins with the base-catalyzed Michael addition of 3-hydroxybenzonitrile to acrylonitrile, a process known as cyanoethylation. The resulting dinitrile intermediate then undergoes selective reduction of the aliphatic nitrile to the primary amine.

Signaling Pathway Diagram

Michael_Addition_Reduction 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate 3-(2-Cyanoethoxy)benzonitrile 3-Hydroxybenzonitrile->Intermediate Michael Addition Reagent_B1 Acrylonitrile Base catalyst (e.g., Triton B) Reagent_B1->Intermediate Final_Product This compound Intermediate->Final_Product Selective Reduction Reagent_B2 H2, Raney Nickel Ethanolic Ammonia Reagent_B2->Final_Product Route_Selection_Workflow Start Select Synthesis Route for This compound High_Purity Is highest purity the primary concern? Start->High_Purity Route_A Choose Route A: Williamson Ether Synthesis High_Purity->Route_A Yes Fewer_Steps Are fewer reaction steps and atom economy prioritized? High_Purity->Fewer_Steps No Consider_A Consider Route A if handling of hydrazine is acceptable and phthalimide protection is feasible. Route_A->Consider_A Fewer_Steps->Route_A No Route_B Choose Route B: Michael Addition & Reduction Fewer_Steps->Route_B Yes Consider_B Consider Route B if high-pressure hydrogenation equipment is available and selective reduction can be optimized. Route_B->Consider_B

Comparison Guide for In Vitro Assay Validation of 3-(3-Aminopropoxy)benzonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of essential in vitro assays for the validation of novel compounds derived from 3-(3-Aminopropoxy)benzonitrile, a scaffold with potential applications in kinase inhibition. The document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of therapeutic candidates. We will explore a tiered approach to validation, from primary biochemical screening to cellular mechanism of action studies, supported by experimental data and detailed protocols.

Primary Biochemical Assays: Determining Inhibitory Potency

The initial step in validating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. A variety of assay formats are available, each with distinct advantages and limitations. The choice of assay often depends on factors like throughput requirements, cost, and the specific nature of the kinase.[1]

Common methods directly measure the phosphorylation of a substrate or quantify a byproduct of the kinase reaction, such as ADP.[2] The key output from these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[1]

Comparison of Primary Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantagesTypical IC50 Range (Compound BZ-1)
Radiometric Assay ([³²P]-ATP) Measures the incorporation of radioactively labeled phosphate ([³²P]) from ATP into a substrate.[3]High sensitivity, direct measurement of phosphorylation, considered a "gold standard".[3]Use of hazardous radioactive materials, low throughput, generates radioactive waste.25 nM
Fluorescence-Based (e.g., FRET) Uses fluorescently labeled substrates; phosphorylation event disrupts Förster Resonance Energy Transfer (FRET).Non-radioactive, amenable to high-throughput screening (HTS).[1][2]Prone to interference from fluorescent compounds, may require custom-labeled substrates.35 nM
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction using a coupled enzyme system that generates light.[2][4]High sensitivity, broad applicability to virtually any kinase, HTS compatible.[2]Indirect measurement, susceptible to interference with the luciferase system.31 nM

Table 1: Comparison of common primary biochemical assays for kinase inhibitor validation. Hypothetical IC50 values are shown for a representative compound, "BZ-1," against a target kinase (e.g., a MAP Kinase).

Secondary Cellular Assays: Target Engagement and Downstream Effects

After confirming biochemical potency, it is crucial to verify that the compound can enter cells and inhibit the target kinase in a physiological context. Cellular assays assess both target engagement (direct interaction with the kinase inside the cell) and the downstream consequences of this inhibition.

Comparison of Cellular Validation Assays

Assay TypePrincipleInformation GainedCompound BZ-1 (1 µM) ResultCompound BZ-2 (Inactive Control)
Phospho-Protein Western Blot Uses specific antibodies to detect the phosphorylation state of the kinase's direct downstream substrate.Target engagement and inhibition of signaling pathway activity.85% reduction in phospho-substrateNo change in phospho-substrate
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding.Direct evidence of target engagement in intact cells or cell lysates.[5]ΔTm = +4.2 °CNo significant ΔTm
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Quantifies the number of viable cells after treatment with the compound.Overall cytotoxic or cytostatic effect on cancer cell lines.[6][7]60% reduction in cell viability< 5% reduction in cell viability

Table 2: Comparison of key cellular assays to confirm in-cell activity and downstream functional effects. Hypothetical data for an active compound (BZ-1) and an inactive analogue (BZ-2) are presented.

Experimental Protocols & Methodologies

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a method for determining the IC50 value of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., MEK1)

  • Kinase Substrate (e.g., inactive ERK1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (derived from this compound)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • To initiate the reaction, add 2.5 µL of ATP solution (at a concentration near the Km for the enzyme).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Substrate Analysis

This protocol details the detection of a downstream substrate's phosphorylation state in cells treated with a kinase inhibitor.

Materials:

  • Cancer cell line expressing the target pathway (e.g., HeLa or A549)

  • Cell culture medium, FBS, and antibiotics

  • Test Compounds

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection: Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK1/2).

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical flow of the validation process and the biological context of the target.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Screening (e.g., ADP-Glo) B IC50 Determination A->B Potent Hits C Target Engagement (e.g., CETSA) B->C Validate in Cells D Downstream Effect (e.g., Western Blot) C->D E Phenotypic Outcome (e.g., Viability Assay) D->E F Lead Candidate E->F

Assay Validation Workflow

G cluster_nucleus Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Prolif Cell Proliferation, Survival, Differentiation TF->Prolif Nuc Nucleus Inhibitor Benzonitrile Derivative (BZ-1) Inhibitor->MEK Inhibition

Targeting the MAPK/ERK Signaling Pathway

References

A Head-to-Head Comparison of 3-(3-Aminopropoxy)benzonitrile and its Positional Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of the synthesis of 3-(3-Aminopropoxy)benzonitrile and its positional isomers, 2-(3-Aminopropoxy)benzonitrile and 4-(3-Aminopropoxy)benzonitrile. These compounds are valuable building blocks in medicinal chemistry and materials science, and understanding their synthetic nuances is crucial for their effective utilization. This comparison is based on a proposed synthetic route via the Williamson ether synthesis, a robust and widely used method for preparing ethers. While direct comparative experimental data for these specific isomers is limited in the literature, this guide provides a detailed theoretical framework, supported by data on precursor materials, to inform synthetic strategies.

Physicochemical Properties of Precursors and Products

A common and effective method for the synthesis of these target compounds is the Williamson ether synthesis. This involves the reaction of the corresponding hydroxybenzonitrile isomer with a suitable 3-aminopropyl halide or a protected equivalent. The properties of the starting materials can significantly influence the reaction conditions and outcomes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Starting Materials (Hydroxybenzonitriles)
2-Hydroxybenzonitrile611-20-1C₇H₅NO119.1292-95149 @ 14 mmHg
3-Hydroxybenzonitrile873-62-1C₇H₅NO119.1278-81-
4-Hydroxybenzonitrile767-00-0C₇H₅NO119.12110-113146 @ 2 mmHg
Starting Material (Aminopropoxy Source)
N-(3-Bromopropyl)phthalimide5460-29-7C₁₁H₁₀BrNO₂268.1172-74-
Final Products (Aminopropoxybenzonitriles)
2-(3-Aminopropoxy)benzonitrile444574-75-8C₁₀H₁₂N₂O176.22Predicted: N/APredicted: 344.5 ± 22.0
This compound785760-03-4C₁₀H₁₂N₂O176.22Predicted: N/APredicted: 322.5 ± 27.0
4-(3-Aminopropoxy)benzonitrile116753-55-0C₁₀H₁₂N₂O176.22Predicted: N/APredicted: N/A

Note: Predicted data is based on computational models and should be confirmed experimentally.

Proposed Synthetic Workflow

The synthesis of the three positional isomers of (3-Aminopropoxy)benzonitrile can be achieved through a two-step process, as illustrated in the following workflow diagram. This involves an initial Williamson ether synthesis using a protected amine source, followed by deprotection to yield the final primary amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Hydroxybenzonitrile 2-, 3-, or 4- Hydroxybenzonitrile Protected_Product N-(3-(cyanophenoxy)propyl)phthalimide Hydroxybenzonitrile->Protected_Product 1. Phthalimide N-(3-Bromopropyl)phthalimide Phthalimide->Protected_Product 2. Base Base (e.g., K₂CO₃) Base->Protected_Product Solvent Solvent (e.g., DMF) Solvent->Protected_Product Final_Product 2-, 3-, or 4- (3-Aminopropoxy)benzonitrile Protected_Product->Final_Product Hydrazine Hydrazine Hydrate Hydrazine->Final_Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Final_Product

A two-step synthetic workflow for aminopropoxybenzonitrile isomers.

Detailed Experimental Protocols (Proposed)

The following protocols are based on standard procedures for the Williamson ether synthesis and subsequent Gabriel amine synthesis. These should be considered as a starting point and may require optimization for each specific isomer.

Step 1: Synthesis of N-(3-(cyanophenoxy)propyl)phthalimide (General Procedure)

  • Materials:

    • Hydroxybenzonitrile (2-, 3-, or 4-isomer) (1.0 eq)

    • N-(3-Bromopropyl)phthalimide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the respective hydroxybenzonitrile in anhydrous DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add N-(3-bromopropyl)phthalimide to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude N-(3-(cyanophenoxy)propyl)phthalimide.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of (3-Aminopropoxy)benzonitrile (General Procedure)

  • Materials:

    • N-(3-(cyanophenoxy)propyl)phthalimide (from Step 1) (1.0 eq)

    • Hydrazine hydrate (4.0 eq)

    • Ethanol

  • Procedure:

    • Suspend the N-(3-(cyanophenoxy)propyl)phthalimide in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminopropoxybenzonitrile.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Head-to-Head Comparison of Synthesis

Feature2-(3-Aminopropoxy)benzonitrileThis compound4-(3-Aminopropoxy)benzonitrile
Precursor Availability 2-Hydroxybenzonitrile is commercially available.3-Hydroxybenzonitrile is commercially available.4-Hydroxybenzonitrile is commercially available and generally the most common isomer.
Reactivity of Precursor The ortho-hydroxyl group may exhibit intramolecular hydrogen bonding with the nitrile, potentially affecting its acidity and nucleophilicity.The meta-hydroxyl group is less likely to have strong electronic interactions with the nitrile group compared to the ortho and para isomers.The para-hydroxyl group's electrons can resonate with the electron-withdrawing nitrile group, potentially increasing its acidity.
Predicted Reaction Rate The steric hindrance from the ortho-nitrile group might slightly decrease the reaction rate compared to the meta and para isomers.The reaction rate is expected to be moderate, without significant steric or electronic hindrance.The increased acidity of the phenolic proton might lead to a faster formation of the phenoxide, potentially increasing the overall reaction rate.
Potential Side Reactions Standard for Williamson ether synthesis (e.g., elimination of the alkyl halide).Standard for Williamson ether synthesis.Standard for Williamson ether synthesis.
Purification Purification is expected to be achievable through standard techniques like recrystallization and chromatography.Purification is expected to be achievable through standard techniques.Purification is expected to be achievable through standard techniques.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in the proposed Williamson ether synthesis, highlighting the key components and their roles in the reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Phenol Hydroxybenzonitrile (Nucleophile Precursor) Phenoxide Phenoxide Ion (Active Nucleophile) Phenol->Phenoxide Deprotonation AlkylHalide N-(3-Bromopropyl)phthalimide (Electrophile) Ether Protected Aminopropoxybenzonitrile AlkylHalide->Ether Base Base (e.g., K₂CO₃) Base->Phenol Phenoxide->Ether SN2 Attack

Key components and their roles in the Williamson ether synthesis.

This guide provides a foundational understanding for the synthesis of this compound and its positional isomers. Experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the performance and properties of each isomer.

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 3-(3-aminopropoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. The objective is to offer a framework for method selection and cross-validation based on performance characteristics. The two methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data, while hypothetical, is representative of typical results for these analytical techniques and is intended to guide researchers in establishing and validating their own methods.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.

Experimental Protocols

Detailed methodologies for both a hypothetical HPLC-UV and an LC-MS/MS method are provided below. These protocols outline the necessary steps from sample preparation to data acquisition.

Method 1: HPLC-UV Quantification

This method is suitable for routine analysis and quantification where high sensitivity is not the primary requirement.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 methanol:water.

  • Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS Quantification

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex matrices.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. Reagents and Standards:

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.

3. Chromatographic Conditions:

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Analyte: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 119.1.

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

  • Working Standards (0.1-1000 ng/mL): Prepare serial dilutions from the stock solution. Spike each standard with the internal standard to a final concentration.

  • Sample Preparation: Dilute the sample to an expected concentration within the calibration range. Add the internal standard. For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Data Presentation: Comparison of Method Performance

The following tables summarize the instrumental conditions and the hypothetical validation data for the two analytical methods.

Table 1: Summary of Chromatographic and Detection Conditions

ParameterHPLC-UV MethodLC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNA: 0.1% FA in WaterB: 0.1% FA in ACN
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C40°C
Injection Volume 10 µL2 µL
Detector UV/DADTriple Quadrupole Mass Spectrometer
Detection Parameter Wavelength: 230 nmMRM Transition: m/z 177.1 → 119.1 (Positive)
Typical Run Time ~15 minutes~5 minutes

Table 2: Hypothetical Validation Data Summary

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mLR² ≥ 0.995
Correlation Coefficient (R²) 0.99920.9998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80 - 120% (Assay)
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%≤ 2%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 1.8%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLS/N ≥ 10
Robustness Minor peak shifting with pH ± 0.2Negligible impact from minor pH changesNo significant impact on results

Workflow Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

G define Define Analytical Requirements dev1 Develop Method 1 (e.g., HPLC-UV) define->dev1 dev2 Develop Method 2 (e.g., LC-MS/MS) define->dev2 val1 Validate Method 1 (ICH Q2 Guidelines) dev1->val1 val2 Validate Method 2 (ICH Q2 Guidelines) dev2->val2 prep Prepare Identical Sample Set val1->prep val2->prep analysis1 Analyze Samples with Method 1 prep->analysis1 analysis2 Analyze Samples with Method 2 prep->analysis2 compare Compare Results (Statistical Analysis) analysis1->compare analysis2->compare select Select Fit-for-Purpose Method compare->select

Caption: Workflow for Analytical Method Cross-Validation.

Discussion and Conclusion

The cross-validation of analytical methods is a critical exercise to ensure data integrity and to select the most appropriate method for a specific purpose.

  • HPLC-UV: This technique is robust, cost-effective, and widely available. The hypothetical data shows it provides excellent accuracy and precision for concentrations in the µg/mL range. It is well-suited for routine quality control, process monitoring, and stability testing where the analyte concentration is relatively high. Its primary limitation is its lower sensitivity compared to LC-MS/MS.

  • LC-MS/MS: This method provides superior sensitivity and selectivity. The ability to quantify the analyte at ng/mL levels makes it the method of choice for bioanalytical studies (e.g., pharmacokinetics), impurity profiling, and trace analysis. The use of an internal standard and MRM detection minimizes matrix effects and ensures high accuracy. The main drawbacks are the higher cost of instrumentation and the need for more specialized expertise.

Recommendation:

  • For routine assays of the drug substance or formulated product where concentration levels are high, the HPLC-UV method is likely sufficient and more economical.

  • For applications requiring high sensitivity , such as determining low-level impurities, degradation products, or for quantification in biological matrices like plasma, the LC-MS/MS method is the superior choice.

Ultimately, the selection between these two methods should be based on a risk assessment of the analytical requirements, including the required sensitivity, the complexity of the sample matrix, and economic considerations. This guide provides the foundational elements for making such an informed decision.

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle 3-(3-Aminopropoxy)benzonitrile with care. Based on data for analogous compounds, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

All personnel handling this compound must wear appropriate PPE to minimize exposure risks.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical goggles.
Body Protection A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound, including residual amounts in original containers, contaminated labware (e.g., pipette tips, weighing boats), and any absorbent materials used for spills.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.[1]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be in good condition and have a secure, sealable lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • This area should be well-ventilated and away from sources of ignition and incompatible materials.[3]

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Ensure all required waste manifests and documentation are completed accurately.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated absorbent material and any contaminated personal protective equipment into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Spill Occurs A->I C Segregate Waste (Solid vs. Liquid) B->C D Place in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H End: Proper Disposal by Licensed Facility G->H J Contain and Clean Spill with Inert Absorbent I->J J->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(3-Aminopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Aminopropoxy)benzonitrile. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure personal safety and maintain a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided here is based on the safety profiles of structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data is unavailable for this compound, compounds with nitrile and amine functionalities can pose hazards upon inhalation, skin contact, or ingestion. A cautious approach to handling is therefore essential.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield if there is a splash hazard.[1]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.To prevent skin contact which may cause irritation or be harmful if absorbed.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[1]To protect skin from splashes and spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of vapors or aerosols, which may be harmful.

Operational and Disposal Plans

Adherence to a strict operational workflow and proper disposal protocols are critical for minimizing exposure and preventing environmental contamination.

Step-by-Step Handling Protocol

  • Preparation:

    • Read and understand all available safety information for structurally similar compounds.

    • Ensure the chemical fume hood is functioning correctly.[1]

    • Cover the work surface with disposable, absorbent bench covers.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[2]

    • Handle the container with care to avoid spills.

    • Use a spatula or other appropriate tool to transfer the substance.

    • Keep the container tightly closed when not in use.[3][4]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.[1]

    • If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) within the fume hood.[1]

  • Post-Handling:

    • Decontaminate all non-disposable equipment and glassware after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5]

Disposal Plan

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench covers, and weighing paper, should be considered hazardous waste.[2]

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste.

  • Procedure:

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not empty into drains or mix with other waste streams unless explicitly instructed by your EHS department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3][5]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical attention.[6] Wash clothing before reuse.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Obtain medical aid immediately.[3]
Ingestion Do NOT induce vomiting without medical advice.[3][5] Rinse mouth with water.[3][6] Never administer anything by mouth to an unconscious person.[3] Obtain medical aid immediately.[3]

Visual Workflows

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Data prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh & Transfer prep3->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate dissolve->decon dispose_ppe Dispose of PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash collect Collect Hazardous Waste wash->collect store Store Securely collect->store

Caption: Workflow for handling this compound.

SpillResponse cluster_cleanup Cleanup spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Contaminated Material contain->collect place Place in Hazardous Waste Container collect->place decon Decontaminate Spill Area place->decon dispose Dispose of Waste Properly decon->dispose

Caption: Emergency procedure for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.